Product packaging for 4-Pyridoxic Acid-d3(Cat. No.:)

4-Pyridoxic Acid-d3

货号: B602533
分子量: 186.18 g/mol
InChI 键: HXACOUQIXZGNBF-FIBGUPNXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

An isotope labelled metabolite of Pyridoxine. Pyridoxine is a form of vitamin B6 found commonly in food and used as dietary supplement. It can be used to treat and prevent pyridoxine deficiency, sideroblastic anaemia, pyridoxine-dependent epilepsy, certain metabolic disorders, problems from isoniazid, and mushroom poisoning.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO4 B602533 4-Pyridoxic Acid-d3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3-hydroxy-5-(hydroxymethyl)-2-(trideuteriomethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-4-7(11)6(8(12)13)5(3-10)2-9-4/h2,10-11H,3H2,1H3,(H,12,13)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXACOUQIXZGNBF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=C1O)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=C(C(=C1O)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of 4-Pyridoxic Acid-d3 in Advancing Vitamin B6 Metabolism Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of 4-Pyridoxic Acid-d3 in the quantitative analysis of vitamin B6 metabolism. As the primary catabolite of vitamin B6, 4-Pyridoxic Acid (4-PA) serves as a key biomarker for assessing vitamin B6 status. The use of its deuterated stable isotope, this compound, as an internal standard in mass spectrometry-based bioanalytical methods has revolutionized the accuracy and reliability of these measurements, enabling more precise investigations into the intricate pathways of vitamin B6 metabolism and its implications in health and disease.

The Central Role of 4-Pyridoxic Acid in Vitamin B6 Metabolism

Vitamin B6 is a collective term for a group of six interconvertible compounds, or vitamers: pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated forms, pyridoxine-5'-phosphate (PNP), pyridoxal-5'-phosphate (PLP), and pyridoxamine-5'-phosphate (PMP). The biologically active form, PLP, is a crucial coenzyme in over 140 enzymatic reactions, primarily in amino acid metabolism.

The metabolic pathway of vitamin B6 culminates in the formation of 4-pyridoxic acid (4-PA), which is excreted in the urine. The conversion of pyridoxal to 4-PA is catalyzed by the enzyme aldehyde oxidase. As the principal end-product of vitamin B6 catabolism, the concentration of 4-PA in biological fluids, such as plasma and urine, directly reflects the body's vitamin B6 status. Accurate measurement of 4-PA is therefore essential for nutritional assessment, diagnosing deficiencies, and monitoring the efficacy of supplementation.

This compound: The Gold Standard for Quantitative Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred method for the sensitive and specific quantification of vitamin B6 vitamers due to its high selectivity and sensitivity. In this context, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. This compound, in which three hydrogen atoms have been replaced by deuterium, serves as an ideal internal standard for the quantification of endogenous 4-PA and other vitamin B6 metabolites.

The fundamental principle behind using a deuterated internal standard is that it is chemically identical to the analyte of interest but has a different mass. This allows it to be distinguished by the mass spectrometer. Because this compound co-elutes with the unlabeled 4-PA and experiences the same effects of sample preparation (e.g., extraction efficiency) and ionization suppression or enhancement in the mass spectrometer, it effectively normalizes for variations that can occur during the analytical process. This leads to a significant improvement in the accuracy and precision of the quantitative data.

Experimental Protocols for Vitamin B6 Metabolite Quantification

The following sections detail a representative experimental protocol for the simultaneous quantification of multiple vitamin B6 vitamers, including 4-pyridoxic acid, in human plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation

A robust and reproducible sample preparation is critical for accurate bioanalysis. Protein precipitation is a common and effective method for extracting vitamin B6 metabolites from plasma.

Materials:

  • Human plasma samples

  • This compound internal standard solution

  • Trichloroacetic acid (TCA) solution (e.g., 10% w/v) or Acetonitrile

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen plasma samples on ice.

  • In a microcentrifuge tube, add a known volume of plasma (e.g., 100 µL).

  • Add a precise amount of the this compound internal standard solution.

  • To precipitate proteins, add a volume of cold protein precipitating agent (e.g., 200 µL of 10% TCA or 300 µL of acetonitrile).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation of vitamin B6 vitamers is typically achieved using reversed-phase liquid chromatography followed by detection with a tandem mass spectrometer.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system

  • Reversed-phase C18 analytical column

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A linear gradient from low to high organic phase (Mobile Phase B) is used to separate the different vitamers.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:

    • 4-Pyridoxic Acid: m/z 184 -> 166

    • This compound: m/z 187 -> 169

    • Pyridoxal-5'-phosphate (PLP): m/z 248 -> 150

    • Pyridoxal (PL): m/z 168 -> 150

    • Pyridoxine (PN): m/z 170 -> 152

    • Pyridoxamine (PM): m/z 169 -> 152

Data Presentation: Method Validation and Performance

The use of this compound as an internal standard allows for the development of highly robust and reliable analytical methods. The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of vitamin B6 metabolites.

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (nmol/L)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (nmol/L)
4-Pyridoxic Acid (4-PA)1 - 500> 0.9951
Pyridoxal-5'-phosphate (PLP)2 - 1000> 0.9952
Pyridoxal (PL)1 - 250> 0.9951
Pyridoxine (PN)1 - 250> 0.9951
Pyridoxamine (PM)1 - 250> 0.9951

Table 2: Precision and Accuracy

AnalyteConcentration (nmol/L)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
4-PA 5< 10< 1090 - 110
50< 5< 595 - 105
400< 5< 595 - 105
PLP 10< 10< 1090 - 110
100< 5< 595 - 105
800< 5< 595 - 105
PL 5< 10< 1090 - 110
50< 5< 595 - 105
200< 5< 595 - 105

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
4-Pyridoxic Acid (4-PA)> 85< 15
Pyridoxal-5'-phosphate (PLP)> 80< 20
Pyridoxal (PL)> 85< 15

Mandatory Visualizations

Vitamin B6 Metabolic Pathway

VitaminB6_Metabolism PN Pyridoxine (PN) PNP Pyridoxine-5'-P (PNP) PN->PNP PL Pyridoxal (PL) PLP Pyridoxal-5'-P (PLP) (Active Form) PL->PLP PA4 4-Pyridoxic Acid (4-PA) (Excreted) PL->PA4 PM Pyridoxamine (PM) PMP Pyridoxamine-5'-P (PMP) PM->PMP PNP->PLP PLP->PL PMP->PLP PDXK Pyridoxal Kinase PDXK->PN PDXK->PL PDXK->PM PNPO PNP/PMP Oxidase PNPO->PNP PNPO->PMP AO Aldehyde Oxidase AO->PL Phosphatase Phosphatase Phosphatase->PLP

Caption: Simplified Vitamin B6 metabolic pathway leading to 4-Pyridoxic Acid.

Experimental Workflow for Vitamin B6 Analysis

Experimental_Workflow Sample 1. Biological Sample (e.g., Plasma) IS_Spike 2. Internal Standard Spiking (this compound) Sample->IS_Spike Precipitation 3. Protein Precipitation (e.g., Acetonitrile) IS_Spike->Precipitation Centrifugation 4. Centrifugation Precipitation->Centrifugation Supernatant 5. Supernatant Collection Centrifugation->Supernatant LCMS 6. LC-MS/MS Analysis Supernatant->LCMS Data 7. Data Processing & Quantification LCMS->Data

Caption: Typical workflow for Vitamin B6 metabolite analysis using LC-MS/MS.

Conclusion

The use of this compound as an internal standard has significantly enhanced the precision and accuracy of vitamin B6 metabolite quantification. This technical guide has outlined the fundamental role of this compound in modern bioanalytical chemistry, providing researchers, scientists, and drug development professionals with a comprehensive overview of its application in vitamin B6 metabolism studies. The detailed experimental protocols, performance data, and visual representations of the metabolic pathway and analytical workflow serve as a valuable resource for those engaged in the vital research of vitamin B6 and its impact on human health. By employing these advanced methodologies, the scientific community can continue to unravel the complexities of vitamin B6 metabolism and its association with various physiological and pathological states.

Technical Guide: Synthesis and Isotopic Purity of 4-Pyridoxic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 4-Pyridoxic Acid-d3, a crucial internal standard for mass spectrometry-based bioanalytical studies. The methodologies outlined are based on established chemical principles and analytical techniques, offering a framework for the preparation and characterization of this deuterated analog.

Introduction

4-Pyridoxic acid is the primary catabolic product of vitamin B6 and its quantification in biological matrices is a key indicator of vitamin B6 status.[1][2] Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification by isotope dilution mass spectrometry, correcting for matrix effects and variations in sample processing. This guide details a proposed synthesis pathway and a robust analytical method for determining the isotopic purity of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: first, the introduction of deuterium labels into a suitable vitamin B6 precursor, followed by the oxidation of the precursor to the final product. A plausible and effective route involves the deuteration of pyridoxine, followed by its oxidation.

Proposed Synthesis Pathway

The proposed synthesis commences with the commercially available pyridoxine hydrochloride. Deuterium atoms are introduced at the 2-methyl and 5-hydroxymethyl positions of the pyridine ring. The resulting deuterated pyridoxine is then oxidized to yield this compound.

Synthesis_Workflow Proposed Synthesis Workflow for this compound A Pyridoxine Hydrochloride B Base-catalyzed H/D exchange in D2O A->B C Pyridoxine-d3 B->C D Oxidation (e.g., with MnO2 or KMnO4) C->D E This compound D->E F Purification (e.g., Recrystallization) E->F G Pure this compound F->G Purity_Analysis_Workflow Isotopic Purity Analysis Workflow A Synthesized this compound B Derivatization (e.g., Silylation) A->B C Derivatized Analyte B->C D GC-MS Analysis C->D E Mass Spectra Acquisition (SIM Mode) D->E F Data Processing and Isotopic Abundance Calculation E->F G Isotopic Purity Report F->G

References

Technical Guide: 4-Pyridoxic Acid-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 4-Pyridoxic Acid-d3, a deuterated stable isotope-labeled internal standard for 4-Pyridoxic Acid. It is intended for researchers, scientists, and drug development professionals utilizing this compound in their studies. This document outlines typical product specifications, detailed analytical methodologies, and the metabolic context of its unlabeled analogue.

Certificate of Analysis and Specifications

While a Certificate of Analysis (CoA) is specific to each manufactured lot, the following table summarizes the typical specifications for this compound based on commercially available data.[1][2] Lot-specific CoAs should be obtained from the supplier.

ParameterTypical Specification
Product Name This compound
CAS Number 1435934-03-4
Molecular Formula C₈H₆D₃NO₄
Molecular Weight 186.18 g/mol
Purity >95% (typically determined by HPLC)[1]
Appearance Solid
Storage Temperature -20°C[1]
Isotopic Enrichment Deuterium
Unlabeled CAS No. 82-82-6[1]

Experimental Protocols

The quantification of 4-Pyridoxic Acid in biological matrices is commonly performed using High-Performance Liquid Chromatography (HPLC). This compound serves as an ideal internal standard for these assays due to its similar chemical and physical properties to the unlabeled analyte, allowing for accurate quantification by correcting for matrix effects and variations in sample processing.

HPLC Method for the Analysis of 4-Pyridoxic Acid in Human Urine

This section details a validated HPLC-UV method for the determination of 4-pyridoxic acid in human urine.

2.1.1. Sample Preparation

  • To a 1.0 mL aliquot of a urine sample, add a known concentration of this compound as an internal standard.

  • Add 100 µL of 6% perchloric acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • The filtered supernatant is ready for HPLC analysis.

2.1.2. Chromatographic Conditions

  • Instrument: Waters 2695 separation module with a Waters 2998 photodiode array detector or equivalent.

  • Column: Waters Symmetry® C18, 250 mm × 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane polysulfonate, adjusted to pH 3.5 with 85% o-phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 50 µL.

  • Detection: UV at 302 nm.

  • Run Time: 10 minutes.

2.1.3. Data Analysis

The concentration of 4-pyridoxic acid in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of unlabeled 4-pyridoxic acid and a constant concentration of the internal standard.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis Data Analysis urine_sample Urine Sample add_is Add this compound (Internal Standard) urine_sample->add_is protein_precip Protein Precipitation (6% Perchloric Acid) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge filter Filtration centrifuge->filter hplc_injection HPLC Injection filter->hplc_injection chrom_sep Chromatographic Separation (C18 Column) hplc_injection->chrom_sep uv_detection UV Detection (302 nm) chrom_sep->uv_detection peak_integration Peak Integration uv_detection->peak_integration calibration_curve Calibration Curve Construction peak_integration->calibration_curve quantification Quantification of 4-Pyridoxic Acid calibration_curve->quantification

Workflow for the HPLC analysis of 4-Pyridoxic Acid in urine.

Metabolic Pathway

4-Pyridoxic acid is the primary catabolic end product of vitamin B6 metabolism. The biologically active form of vitamin B6, pyridoxal 5'-phosphate (PLP), is dephosphorylated to pyridoxal. Pyridoxal is then oxidized to 4-pyridoxic acid, which is subsequently excreted in the urine. This conversion is catalyzed by aldehyde oxidase or an NAD+-dependent aldehyde dehydrogenase.

G cluster_vitb6 Vitamin B6 Metabolism cluster_enzymes Enzymes PLP Pyridoxal 5'-phosphate (PLP) PL Pyridoxal PLP->PL Dephosphorylation PA 4-Pyridoxic Acid PL->PA Oxidation phosphatase Alkaline Phosphatase phosphatase->PLP oxidase Aldehyde Oxidase / NAD+-dependent Aldehyde Dehydrogenase oxidase->PL

Metabolic conversion of Pyridoxal 5'-phosphate to 4-Pyridoxic Acid.

References

Understanding the metabolic pathway of pyridoxine to 4-pyridoxic acid.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the metabolic journey of pyridoxine, a crucial B6 vitamer, to its final excretory product, 4-pyridoxic acid. This document provides a detailed overview of the enzymatic steps, quantitative kinetic data, and the experimental protocols used to investigate this vital pathway.

The Metabolic Pathway: From Pyridoxine to 4-Pyridoxic Acid

The metabolism of pyridoxine (PN) to 4-pyridoxic acid (4-PA) is a multi-step process primarily occurring in the liver. It involves phosphorylation, oxidation, and dephosphorylation to yield the active coenzyme form, pyridoxal 5'-phosphate (PLP), which is ultimately catabolized to 4-PA for excretion.[1]

The key stages of the pathway are:

  • Phosphorylation: Dietary pyridoxine is absorbed and transported to the liver, where it is phosphorylated by the enzyme pyridoxal kinase (PDXK) to form pyridoxine 5'-phosphate (PNP).[2][3] This initial step effectively traps the vitamin within the cell.

  • Oxidation to the Active Form: PNP is then oxidized by pyridoxine 5'-phosphate oxidase (PNPO), a flavin mononucleotide (FMN)-dependent enzyme, to produce pyridoxal 5'-phosphate (PLP).[3][4] PLP is the primary biologically active form of vitamin B6, serving as a cofactor in over 140 enzymatic reactions. This step is the rate-limiting step in the biosynthesis of PLP.

  • Hydrolysis: For catabolism and transport, PLP can be dephosphorylated by phosphatases, such as alkaline phosphatase, to yield pyridoxal (PL).

  • Final Oxidation: The free pyridoxal is then irreversibly oxidized in the liver to 4-pyridoxic acid. This final conversion is catalyzed by two main enzymes: a cytosolic aldehyde oxidase (AO) and an NAD+-dependent aldehyde dehydrogenase . Under normal physiological conditions, the NAD+-dependent aldehyde dehydrogenase is considered the primary enzyme responsible for this reaction. 4-PA is the major urinary catabolite of vitamin B6.

Below is a diagram illustrating this metabolic conversion.

Metabolic_Pathway cluster_0 Activation Pathway cluster_1 Catabolic Pathway PN Pyridoxine (PN) PNP Pyridoxine 5'-Phosphate (PNP) PN->PNP Pyridoxal Kinase (ATP -> ADP) PLP Pyridoxal 5'-Phosphate (PLP) (Active Coenzyme) PNP->PLP PNP Oxidase (FMN-dependent) PL Pyridoxal (PL) PLP->PL Phosphatase (e.g., Alkaline Phosphatase) PA4 4-Pyridoxic Acid (4-PA) (Excretory Product) PL->PA4 Aldehyde Oxidase & Aldehyde Dehydrogenase (NAD+)

Metabolic conversion of Pyridoxine to 4-Pyridoxic Acid.

Quantitative Data: Enzyme Kinetics and Metabolite Concentrations

The efficiency and regulation of the pyridoxine metabolic pathway are defined by the kinetic properties of its enzymes and the resulting concentrations of its metabolites.

Table 1: Enzyme Kinetic Parameters

This table summarizes the available kinetic data for the key enzymes in the pathway. Note that data for human enzymes are used where available, but data from other species are included for completeness and are clearly indicated.

EnzymeSpeciesSubstrateKm (µM)Vmax or TurnoverReference(s)
Pyridoxal Kinase HumanPyridoxal->85 pmol/min/µg
PNP Oxidase HumanPyridoxine 5'-Phosphate (PNP)2.10.1 µmol/min/mg
HumanPyridoxamine 5'-Phosphate (PMP)6.20.1 µmol/min/mg
RabbitPyridoxine 5'-Phosphate (PNP)8.242 min-1 (Turnover)
RabbitPyridoxamine 5'-Phosphate (PMP)3.66.2 min-1 (Turnover)
Aldehyde Dehydrogenase RatPyridoxal75-
RatNAD+260-

Km (Michaelis constant) indicates the substrate concentration at which the enzyme operates at half of its maximum velocity, with a lower value suggesting higher affinity. Vmax represents the maximum rate of the reaction.

Table 2: Typical Plasma Concentrations of B6 Vitamers

This table presents the physiological concentration ranges of key B6 vitamers in human plasma from healthy individuals, providing a baseline for metabolic studies.

MetaboliteConcentration Range (nmol/L)Reference(s)
Pyridoxal 5'-Phosphate (PLP)40.9 - 122.2
4-Pyridoxic Acid (4-PA)Not Detected - 55.7
Pyridoxal (PL)Not Detected - 15.0
Pyridoxine (PN)Not Detected - 21.9
Pyridoxamine (PM)Not Detected - 17.8
Pyridoxine 5'-Phosphate (PNP)Not Detected - 16.1
Pyridoxamine 5'-Phosphate (PMP)Not Detected - 8.1

Experimental Protocols

Accurate measurement of enzyme activity and vitamer concentrations is essential for studying the pyridoxine metabolic pathway. The following sections detail established methodologies.

Protocol 1: Quantification of B6 Vitamers and 4-PA by HPLC

This method allows for the simultaneous measurement of multiple B6 vitamers from plasma using high-performance liquid chromatography with fluorescence detection.

1. Sample Preparation:

  • To 250 µL of plasma, add an internal standard (e.g., 4-deoxypyridoxine) and 500 µL of 10% trichloroacetic acid (TCA) to precipitate proteins.
  • Vortex the mixture vigorously for 30 seconds.
  • Centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Filter the resulting supernatant through a 0.22 µm filter before injection.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
  • Mobile Phase A: Potassium phosphate buffer with 1-octanesulfonic acid and triethylamine, adjusted to pH 2.16.
  • Mobile Phase B: Acetonitrile.
  • Gradient Elution: A linear gradient from 0.5% to 15% Mobile Phase B over approximately 30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.

3. Detection:

  • Technique: Fluorescence detection.
  • Derivatization: Post-column derivatization with a phosphate buffer containing sodium bisulfite (1 g/L) to enhance the fluorescence of all vitamers.
  • Excitation Wavelength: 328 nm.
  • Emission Wavelength: 393 nm.

4. Quantification:

  • Generate a standard curve using known concentrations of each B6 vitamer and 4-PA.
  • Calculate the concentration in samples by comparing their peak areas (normalized to the internal standard) to the standard curve.

The workflow for this protocol is visualized below.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing p1 Plasma Sample p2 Add Internal Standard & Protein Precipitant (TCA) p1->p2 p3 Vortex p2->p3 p4 Centrifuge (10,000 x g) p3->p4 p5 Filter Supernatant p4->p5 a1 Inject into HPLC System p5->a1 a2 Separation on C18 Column (Gradient Elution) a1->a2 a3 Post-Column Derivatization (Sodium Bisulfite) a2->a3 a4 Fluorescence Detection (Ex: 328nm, Em: 393nm) a3->a4 d1 Peak Integration a4->d1 d2 Standard Curve Generation d1->d2 d3 Quantify Metabolites d2->d3

Experimental workflow for B6 vitamer quantification.
Protocol 2: Pyridoxine 5'-Phosphate Oxidase (PNPO) Activity Assay

This protocol describes a highly sensitive LC-MS/MS-based method to measure PNPO activity by quantifying the production of PLP in dried blood spots (DBS), adaptable for other tissues.

1. Reagent Preparation:

  • Reaction Buffer: 40 mM Tris-phosphate buffer containing the substrate (15 µM Pyridoxine 5'-Phosphate, PNP) and the cofactor (1.5 µM Flavin Mononucleotide, FMN).
  • Stop/Extraction Solution: Methanol containing a deuterated internal standard (e.g., PLP-d3).

2. Assay Procedure:

  • Punch a 3 mm disc from a dried blood spot and place it into a microtiter plate well.
  • Time Zero (T0) Control: To a control well, add the Stop/Extraction solution first to quench any reaction, followed by the Reaction Buffer. This measures the endogenous PLP level.
  • Reaction Sample (T30): To the sample well, add the Reaction Buffer.
  • Incubate the plate at 37°C for 30 minutes with gentle shaking.
  • Stop the reaction in the T30 well by adding the Stop/Extraction solution.
  • Agitate the plate for 1 hour to ensure complete extraction of metabolites.
  • Centrifuge the plate to pellet the DBS paper and proteins.

3. LC-MS/MS Analysis:

  • Transfer the supernatant to a new plate for analysis.
  • Inject the sample into an LC-MS/MS system.
  • Separate PLP from other components using a suitable chromatography column (e.g., C18).
  • Quantify the amount of PLP and the internal standard by monitoring specific parent-to-daughter ion transitions using multiple reaction monitoring (MRM).

4. Calculation of Activity:

  • Calculate the concentration of PLP in both T0 and T30 samples using a standard curve.
  • PNPO activity is determined by subtracting the endogenous PLP concentration (T0) from the total PLP concentration after incubation (T30).
  • Express activity as pmol of PLP produced per hour per mg of protein or per DBS punch.

References

Physical and chemical characteristics of 4-Pyridoxic Acid.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridoxic acid (4-PA) is the principal catabolite of vitamin B6, an essential nutrient involved in over 140 enzymatic reactions in the human body. The accurate measurement and understanding of 4-PA's physicochemical properties are crucial for assessing vitamin B6 status, investigating metabolic disorders, and in drug development. This technical guide provides an in-depth overview of the core physical and chemical characteristics of 4-pyridoxic acid, detailed experimental protocols for its analysis, and a visualization of its metabolic pathway. All quantitative data is presented in structured tables for clarity and comparative ease.

Chemical Identity and Physical Properties

4-Pyridoxic acid is a pyridine derivative characterized by a carboxylic acid, a hydroxyl group, a hydroxymethyl group, and a methyl group attached to the pyridine ring.[1][2]

Identifier Value Source
IUPAC Name 3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid[1]
CAS Number 82-82-6[1]
Chemical Formula C₈H₉NO₄[1]
Molecular Weight 183.16 g/mol
Appearance White to off-white crystalline powder

Table 1: Chemical Identifiers of 4-Pyridoxic Acid

Physical Property Value Source
Melting Point 247-248 °C
Boiling Point 584.5 ± 50.0 °C (predicted)
Solubility Slightly soluble in water, alcohol, and pyridine. Insoluble in ether. Soluble in aqueous alkaline solutions.
pKa₁ (Carboxylic Acid) 5.50
pKa₂ (Phenolic Hydroxyl) 9.75

Table 2: Physical Properties of 4-Pyridoxic Acid

Spectral Characteristics

The structural features of 4-pyridoxic acid give rise to a characteristic spectral profile, which is instrumental in its identification and quantification.

Spectroscopic Technique Key Features Source
¹H NMR Signals corresponding to the methyl, hydroxymethyl, and aromatic protons.
¹³C NMR Resonances for the carboxylic acid, aromatic carbons, methyl, and hydroxymethyl carbons.
Infrared (IR) Characteristic absorption bands for O-H, C=O (carboxylic acid), and C=C/C=N (aromatic ring) stretching vibrations.
UV-Vis Exhibits characteristic blue fluorescence with a maximum at pH 3 to 4.

Table 3: Spectral Properties of 4-Pyridoxic Acid

Biological Role and Metabolism

4-Pyridoxic acid is the primary end-product of vitamin B6 metabolism and is excreted in the urine. Its formation is a key indicator of vitamin B6 status in the body. The metabolic pathway involves the conversion of various forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine) to the active coenzyme form, pyridoxal 5'-phosphate (PLP). Subsequently, pyridoxal is oxidized to 4-pyridoxic acid in the liver. This oxidation is catalyzed by two key enzymes: aldehyde oxidase and a NAD⁺-dependent aldehyde dehydrogenase.

VitaminB6_Metabolism Pyridoxine Pyridoxine (PN) PLP Pyridoxal 5'-Phosphate (PLP) Pyridoxine->PLP Pyridoxal Kinase Pyridoxal Pyridoxal (PL) Pyridoxal->PLP Pyridoxal Kinase FourPA 4-Pyridoxic Acid (4-PA) Pyridoxal->FourPA Aldehyde Oxidase NAD+-dependent Aldehyde Dehydrogenase Pyridoxamine Pyridoxamine (PM) Pyridoxamine->PLP Pyridoxamine-Phosphate Oxidase PLP->Pyridoxal Phosphatase

Figure 1: Metabolic Pathway of Vitamin B6 to 4-Pyridoxic Acid

Experimental Protocols

Synthesis of 4-Pyridoxic Acid

A chemical synthesis for 4-pyridoxic acid was first reported by Huff and Perlzweig in 1944. The detailed experimental protocol from the original publication could not be fully retrieved. The general approach involves the chemical modification of a suitable pyridine precursor to introduce the required functional groups.

General Synthetic Strategy (based on available information):

The synthesis likely involves a multi-step process starting from a commercially available pyridine derivative. Key steps would include:

  • Introduction of substituents: Stepwise introduction of the methyl, hydroxymethyl, and carboxyl groups onto the pyridine ring through various organic reactions.

  • Oxidation/Reduction: Use of appropriate oxidizing or reducing agents to achieve the desired oxidation states of the functional groups.

  • Purification: The final product is typically purified by recrystallization.

For researchers requiring the synthesis of 4-pyridoxic acid, consulting the original publication by Huff, J. W., & Perlzweig, W. A. (1944) in The Journal of Biological Chemistry, 155(1), 345-355 is recommended for the detailed procedure.

Purification by Recrystallization

General Recrystallization Protocol:

  • Solvent Selection: Choose a solvent in which 4-pyridoxic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on its properties, a polar solvent like water or ethanol, or a mixture, would be a suitable starting point.

  • Dissolution: Dissolve the crude 4-pyridoxic acid in a minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. As the solution cools, the solubility of 4-pyridoxic acid will decrease, leading to the formation of crystals.

  • Complete Crystallization: To maximize the yield, the flask can be placed in an ice bath to further decrease the temperature.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry or dry in a desiccator.

Recrystallization_Workflow Start Crude 4-Pyridoxic Acid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve HotFilter Hot Filtration (remove insoluble impurities) Dissolve->HotFilter Cool Slow Cooling to Room Temperature HotFilter->Cool Clear Solution IceBath Cool in Ice Bath (maximize yield) Cool->IceBath Filter Vacuum Filtration (collect crystals) IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure 4-Pyridoxic Acid Dry->End

Figure 2: General Workflow for Recrystallization
Determination of 4-Pyridoxic Acid in Human Urine by HPLC-UV

This protocol is adapted from a validated method for the quantification of 4-pyridoxic acid in urine samples.

4.3.1. Reagents and Materials

  • 4-Pyridoxic acid standard

  • Perchloric acid (6%)

  • Methanol (HPLC grade)

  • Sodium phosphate buffer (35 mM)

  • Sodium heptane sulfonate (2.5 mM)

  • o-Phosphoric acid (85%)

  • Purified water (HPLC grade)

  • Urine samples

4.3.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Symmetry® C18 column (250 mm × 4.6 mm i.d., 5 µm particle size) or equivalent

  • Vortex mixer

  • Centrifuge

4.3.3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate. Adjust the pH to 3.5 with 85% o-phosphoric acid.

  • Stock Solution (1 mM): Accurately weigh and dissolve an appropriate amount of 4-pyridoxic acid standard in purified water.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with charcoal-pretreated blank urine to achieve concentrations ranging from 0.0125 µM to 0.8 µM.

4.3.4. Sample Preparation

  • To a 1.5 mL microcentrifuge tube, add 500 µL of urine sample.

  • Add 500 µL of 6% perchloric acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the supernatant to a clean microcentrifuge tube.

  • Centrifuge the supernatant again at 10,000 x g for 5 minutes.

  • Transfer the final supernatant to an HPLC vial for analysis.

4.3.5. HPLC Conditions

  • Column: Symmetry® C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: As prepared in section 4.3.3.

  • Flow Rate: 1.0 mL/min (typical, may require optimization)

  • Injection Volume: 50 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 302 nm

  • Retention Time: Approximately 8.0 minutes for 4-pyridoxic acid.

4.3.6. Quantification

  • Construct a calibration curve by plotting the peak area of the 4-pyridoxic acid standards against their known concentrations.

  • Determine the concentration of 4-pyridoxic acid in the urine samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow Sample Urine Sample (500 µL) Precipitate Add 6% Perchloric Acid (500 µL) (Protein Precipitation) Sample->Precipitate Vortex Vortex (30 s) Precipitate->Vortex Centrifuge1 Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge Supernatant (10,000 x g, 5 min) Supernatant1->Centrifuge2 Supernatant2 Transfer to HPLC Vial Centrifuge2->Supernatant2 Inject Inject 50 µL into HPLC-UV Supernatant2->Inject Analyze Data Acquisition and Analysis (Quantify against Calibration Curve) Inject->Analyze

Figure 3: Workflow for HPLC-UV Analysis of 4-Pyridoxic Acid in Urine

Conclusion

This technical guide has provided a detailed overview of the physical and chemical characteristics of 4-pyridoxic acid, its biological significance as a major metabolite of vitamin B6, and comprehensive experimental protocols for its analysis. The presented data and methodologies are intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating a deeper understanding and more accurate assessment of this important biomolecule.

References

A Technical Guide to 4-Pyridoxic Acid-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides researchers, scientists, and drug development professionals with comprehensive information on 4-Pyridoxic Acid-d3, a critical internal standard for the accurate quantification of 4-Pyridoxic Acid (4-PA), the primary catabolite of Vitamin B6. This document outlines commercial suppliers, key technical data, detailed experimental protocols for its use in bioanalysis, and relevant biochemical pathways.

Introduction

4-Pyridoxic Acid (4-PA) is the main excretory product of Vitamin B6 metabolism.[1][2] Its concentration in biological fluids is a key biomarker for assessing Vitamin B6 status and studying the pharmacokinetics of Vitamin B6 vitamers. Accurate and precise quantification of endogenous 4-PA is essential for clinical diagnostics and metabolic research. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[3][4] The SIL-IS has nearly identical chemical and physical properties to the target analyte, allowing it to compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and reproducibility.[5]

Commercial Suppliers and Technical Data

This compound is available from several reputable suppliers of research chemicals and reference standards. The following tables summarize the key technical specifications and supplier information for easy comparison.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 1435934-03-4
Unlabeled CAS 82-82-6
Molecular Formula C₈H₆D₃NO₄
Molecular Weight ~186.18 g/mol
Synonyms Pyridoxic Acid-d3, 3-Hydroxy-5-(hydroxymethyl)-2-(methyl-d3)isonicotinic acid
Isotopic Label Deuterium (D₃)

Table 2: Commercial Supplier Information

SupplierPurity SpecificationAvailable Formats
Veeprho Not specified; sold as impurity reference standardNot specified
MedChem Express 98.79%1 mg
Santa Cruz Biotechnology Not specified; sold for research useNot specified
A Chemtek 98+%Not specified
LGC Standards >95% (HPLC)1 mg, 10 mg

Note: Purity and available formats are subject to change and may vary by lot. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data.

Vitamin B6 Metabolic Pathway

4-Pyridoxic Acid is the terminal catabolite of the Vitamin B6 cycle. The various forms of Vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine) are converted in the liver to the active coenzyme form, Pyridoxal 5'-phosphate (PLP). When in excess, PLP is dephosphorylated to pyridoxal, which is then irreversibly oxidized to 4-Pyridoxic Acid by the enzymes aldehyde oxidase or an NAD+-dependent aldehyde dehydrogenase before being excreted in the urine.

VitaminB6_Metabolism PN Pyridoxine (PN) PLP Pyridoxal 5'-phosphate (PLP) (Active Coenzyme) PN->PLP Kinase / Oxidase PL Pyridoxal (PL) PL->PLP Kinase PM Pyridoxamine (PM) PM->PLP Kinase / Oxidase PL_liver Pyridoxal PLP->PL_liver Phosphatase Enzyme Aldehyde Oxidase / Aldehyde Dehydrogenase PL_liver->Enzyme PA 4-Pyridoxic Acid (Excretory Product) Enzyme->PA

Figure 1. Simplified metabolic pathway of Vitamin B6 to 4-Pyridoxic Acid.

Experimental Protocols

The following is a representative protocol for the quantification of 4-Pyridoxic Acid in human plasma using this compound as an internal standard, based on methodologies described in the literature.

1. Materials and Reagents

  • 4-Pyridoxic Acid analytical standard

  • This compound internal standard (IS)

  • Human plasma (e.g., K₂EDTA)

  • Trichloroacetic acid (TCA) or Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Separately dissolve 4-PA and 4-PA-d3 in a suitable solvent (e.g., methanol) to create stock solutions.

  • Working Standard Solutions: Serially dilute the 4-PA stock solution with a 50:50 methanol:water mixture to prepare a series of working standards for the calibration curve (e.g., ranging from 5 to 200 nmol/L).

  • Internal Standard (IS) Working Solution: Dilute the 4-PA-d3 stock solution with the sample preparation solvent (e.g., 5% TCA in water) to a fixed concentration (e.g., 50 nmol/L).

3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for blanks, calibration standards, quality controls (QCs), and unknown samples.

  • Add 50 µL of the appropriate matrix (plasma, calibration standard, QC, or sample) to each tube.

  • Add 100 µL of the IS Working Solution to all tubes except the blank (add 100 µL of the preparation solvent without IS to the blank).

  • Vortex each tube for 30 seconds to mix.

  • Incubate the samples on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.

4. LC-MS/MS Analysis

  • LC System: UPLC or HPLC system.

  • Column: A reversed-phase C18 column (e.g., Acquity HSS-T3 or equivalent).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate 4-PA from other matrix components (e.g., 0-5 min, 2-50% B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions: Monitor the specific precursor-to-product ion transitions for 4-PA and 4-PA-d3. For example:

    • 4-PA: m/z 184.1 → 148.1

    • 4-PA-d3: m/z 187.1 → 151.1 (Note: exact m/z will depend on the D3 position)

5. Data Analysis

  • Integrate the peak areas for both the 4-PA and 4-PA-d3 MRM transitions.

  • Calculate the peak area ratio (4-PA Area / 4-PA-d3 Area) for all standards, QCs, and samples.

  • Generate a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

  • Use a linear regression model (typically with 1/x or 1/x² weighting) to fit the curve.

  • Determine the concentration of 4-PA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Typical Bioanalytical Workflow

The use of a stable isotope-labeled internal standard is foundational to modern quantitative bioanalysis. The IS is added at the beginning of the sample preparation process to track the analyte of interest through extraction and analysis, correcting for variability.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Collect Supernatant Extract->Supernatant LC UPLC / HPLC (Chromatographic Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Calibrate Plot Calibration Curve (Ratio vs. Concentration) Ratio->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify

Figure 2. General workflow for quantification using a stable isotope-labeled internal standard.

References

A Comprehensive Technical Guide to 4-Pyridoxic Acid-d3 (CAS number 1435934-03-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Pyridoxic Acid-d3, a key analytical standard in vitamin B6 metabolism research and clinical diagnostics. This document outlines its chemical properties, its role in biological systems, and detailed methodologies for its use in quantitative analysis.

Introduction

This compound is the deuterium-labeled form of 4-pyridoxic acid, the primary catabolic product of vitamin B6.[1][2] Due to its isotopic labeling, it serves as an ideal internal standard for accurate quantification of its unlabeled counterpart in various biological matrices using mass spectrometry-based methods.[3] Understanding the metabolism of vitamin B6 is crucial in various fields, including nutrition, neuroscience, and drug development, as imbalances have been linked to a range of pathological conditions.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
CAS Number 1435934-03-4[4]
Molecular Formula C₈H₆D₃NO₄[4]
Molecular Weight 186.18 g/mol
Purity ≥98%
Appearance Solid, Light yellow to light brownMedChemExpress
Storage Conditions -20°CChemsrc
IUPAC Name 3-hydroxy-5-(hydroxymethyl)-2-(methyl-d3)isonicotinic acid

Role in Vitamin B6 Metabolism

Vitamin B6 is a crucial coenzyme in numerous metabolic pathways. The dietary forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine) are converted to the active form, pyridoxal 5'-phosphate (PLP). The final, inactive metabolite, 4-pyridoxic acid, is excreted in the urine. The metabolic conversion of pyridoxal to 4-pyridoxic acid is a key step in vitamin B6 catabolism.

Below is a diagram illustrating the metabolic pathway of Vitamin B6 leading to the formation of 4-Pyridoxic Acid.

VitaminB6_Metabolism Vitamin B6 Metabolic Pathway cluster_diet Dietary Intake Pyridoxine Pyridoxine (PN) PLP Pyridoxal 5'-Phosphate (PLP) (Active Form) Pyridoxine->PLP Pyridoxal Kinase Pyridoxal Pyridoxal (PL) Pyridoxal->PLP Pyridoxal Kinase Pyridoxamine Pyridoxamine (PM) Pyridoxamine->PLP Pyridoxal Kinase PA 4-Pyridoxic Acid (Inactive Metabolite) PLP->PA Aldehyde Oxidase

Vitamin B6 metabolic pathway to 4-Pyridoxic Acid.

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of 4-pyridoxic acid. Below are detailed protocols for typical analytical techniques.

Quantification of 4-Pyridoxic Acid in Human Urine by HPLC-UV

This method provides a robust and cost-effective way to measure 4-pyridoxic acid levels in urine samples.

4.1.1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 30 seconds to ensure homogeneity.

  • To 500 µL of urine, add 500 µL of 6% (w/v) perchloric acid to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a clean microcentrifuge tube.

  • Spike the supernatant with a known concentration of this compound internal standard.

  • Transfer an aliquot of the final mixture to an HPLC vial for analysis.

4.1.2. HPLC Conditions

ParameterCondition
Column Waters Symmetry® C18, 250 mm × 4.6 mm, 5 µm
Mobile Phase A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate, pH 3.5 (adjusted with 85% o-phosphoric acid)
Flow Rate 1.0 mL/min
Injection Volume 50 µL
Column Temperature 25°C
Detection UV at 302 nm
Retention Time (4-PA) Approximately 8.0 min
Quantification of 4-Pyridoxic Acid in Human Plasma by UPLC-MS/MS

This highly sensitive and specific method is suitable for clinical and research applications requiring precise measurement of low concentrations of 4-pyridoxic acid.

4.2.1. Sample Preparation

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (in a suitable solvent like methanol/water).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to a UPLC vial for analysis.

4.2.2. UPLC-MS/MS Conditions

ParameterCondition
Column Acquity UPLC HSS T3 column (or equivalent)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of 4-pyridoxic acid from other matrix components
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 4-Pyridoxic Acid: To be determined by direct infusionthis compound: To be determined by direct infusion

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for the quantification of 4-pyridoxic acid and the logical relationship of its use as an internal standard.

Experimental_Workflow General Workflow for 4-Pyridoxic Acid Quantification Sample Biological Sample (Urine, Plasma, etc.) Spike Spike with This compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile, TCA) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Analyze LC-MS/MS or HPLC-UV Analysis Extract->Analyze Quantify Data Analysis and Quantification Analyze->Quantify

Workflow for 4-Pyridoxic Acid quantification.

Internal_Standard_Logic Logic of Internal Standard Use Analyte 4-Pyridoxic Acid (Analyte) Analyte_Signal Analyte Signal (Peak Area) Analyte->Analyte_Signal IS This compound (Internal Standard) IS_Signal Internal Standard Signal (Peak Area) IS->IS_Signal Ratio Calculate Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Determine Analyte Concentration Ratio->Concentration

Use of this compound as an internal standard.

Conclusion

This compound is an indispensable tool for researchers and clinicians involved in the study of vitamin B6 metabolism. Its use as an internal standard ensures the accuracy and reliability of quantitative analytical methods. The detailed protocols and workflows provided in this guide offer a solid foundation for the implementation of robust analytical procedures for the determination of 4-pyridoxic acid in biological samples.

References

Methodological & Application

Application Note: Quantification of 4-Pyridoxic Acid in Human Plasma by Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin B6 is a water-soluble vitamin that plays a crucial role in numerous metabolic reactions, including amino acid metabolism and neurotransmitter synthesis.[1][2] The primary catabolite of vitamin B6 is 4-pyridoxic acid (4-PA), which is excreted in the urine.[3][4] Plasma concentration of 4-PA, along with the biologically active form, pyridoxal 5'-phosphate (PLP), serves as a key indicator of vitamin B6 status.[5] Accurate and reliable quantification of 4-PA is essential for assessing nutritional status, diagnosing deficiencies, and monitoring supplementation therapies.

This application note details a robust and sensitive method for the quantification of 4-pyridoxic acid in human plasma using stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, such as 4-Pyridoxic acid-d3, ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.

Vitamin B6 Metabolism and Quantification Workflow

The following diagrams illustrate the metabolic context of 4-pyridoxic acid and the analytical workflow for its quantification.

cluster_0 Dietary Vitamin B6 Forms cluster_1 Active Coenzyme Form cluster_2 Catabolism PN Pyridoxine (PN) PLP Pyridoxal 5'-Phosphate (PLP) PN->PLP Phosphorylation/ Interconversion PL Pyridoxal (PL) PL->PLP Phosphorylation/ Interconversion PM Pyridoxamine (PM) PM->PLP Phosphorylation/ Interconversion PA 4-Pyridoxic Acid (4-PA) (Excreted) PLP->PA Oxidation

Figure 1. Simplified metabolic pathway of Vitamin B6 leading to 4-Pyridoxic Acid.

Sample 1. Human Plasma Sample IS 2. Add Internal Standard (this compound) Sample->IS Precip 3. Protein Precipitation (e.g., with Trichloroacetic Acid) IS->Precip Cent 4. Centrifugation Precip->Cent Super 5. Collect Supernatant Cent->Super Inject 6. LC-MS/MS Injection Super->Inject Data 7. Data Analysis & Quantification Inject->Data

Figure 2. Experimental workflow for 4-PA quantification in human plasma.

Experimental Protocol

3.1. Materials and Reagents

  • 4-Pyridoxic Acid (4-PA) standard (Sigma-Aldrich or equivalent)

  • This compound (Internal Standard, IS) (MedChemExpress or equivalent)

  • LC-MS/MS grade Methanol, Acetonitrile, and Water (Fisher Scientific or equivalent)

  • Formic Acid (≥98%) (Sigma-Aldrich or equivalent)

  • Trichloroacetic Acid (TCA) (Sigma-Aldrich or equivalent)

  • Human Plasma (EDTA or Heparin) (BioIVT or equivalent)

3.2. Sample Handling and Preparation Proper sample handling is critical as B6 vitamers can be sensitive to light.

  • Collect whole blood in EDTA or heparin tubes.

  • Within 2 hours of collection, centrifuge the samples at 4°C to separate plasma.

  • Transfer the plasma into amber vials to protect from light and store immediately at -80°C until analysis.

  • Patient should fast for 12 hours and abstain from vitamin supplements for 24 hours prior to sample collection.

3.3. Standard and Sample Processing

  • Stock Solutions: Prepare 1 mg/mL stock solutions of 4-PA and 4-PA-d3 in LC-MS grade water.

  • Working Solutions: Serially dilute the 4-PA stock solution to create calibration standards (e.g., ranging from 1 to 500 nmol/L). Prepare a working internal standard solution (e.g., 100 nmol/L 4-PA-d3).

  • Sample Precipitation:

    • To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

    • Add 200 µL of 10% Trichloroacetic Acid (TCA) to precipitate proteins.

    • Vortex for 30 seconds.

    • Incubate on ice for 10 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 150 µL of the supernatant to an autosampler vial for analysis.

3.4. LC-MS/MS Conditions The following tables summarize the instrumental conditions for a typical LC-MS/MS system.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Value
LC System UPLC System (e.g., Waters Acquity)
Column Reversed-phase C18 Column (e.g., Waters Symmetry C18, 2.1 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Gradient 2% B for 1 min, linear ramp to 50% B over 3 min, hold for 1 min, return to 2% B and equilibrate for 2 min.
Column Temp. 40°C

| Injection Volume | 10 µL |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter Value
MS System Triple Quadrupole Mass Spectrometer (e.g., Thermo TSQ Quantum, Sciex API series)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temp. 500°C
IonSpray Voltage 5500 V

| MRM Transitions | See Table 3 below |

Table 3: MRM Transitions and Compound-Specific Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
4-Pyridoxic Acid (4-PA) 184.1 166.1 15

| This compound (IS) | 187.1 | 169.1 | 15 |

Note: MS parameters such as collision energy and declustering potential should be optimized for the specific instrument in use.

Results and Method Validation

The described method is validated for its performance characteristics. The data presented below are representative of a typical validation.

Table 4: Method Validation and Performance Characteristics

Parameter Result
Linearity Range 3.3 - 339 nmol/L
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 3.3 nmol/L
Intra-day Precision (%CV) < 5%
Inter-day Precision (%CV) < 8%
Accuracy / Recovery 92 - 111%
Matrix Effect Minimal, corrected by IS

| Reference Range (Plasma) | 3 - 30 mcg/L (approx. 16 - 164 nmol/L) |

The analytical measurement range and precision values are based on published data and may vary between laboratories.

Conclusion

This application note provides a detailed protocol for the quantitative determination of 4-pyridoxic acid in human plasma using a stable isotope dilution LC-MS/MS method. The procedure involves a straightforward protein precipitation step followed by a rapid and selective chromatographic separation. The use of a deuterated internal standard ensures high accuracy and mitigates potential matrix interference. The method demonstrates excellent linearity, sensitivity, precision, and accuracy, making it highly suitable for clinical research, nutritional assessment, and drug development applications where reliable measurement of vitamin B6 status is required.

References

Application Notes and Protocols for LC-MS/MS Analysis of Vitamin B6 Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B6 is a crucial water-soluble vitamin that plays a vital role in numerous metabolic processes, including amino acid metabolism, neurotransmitter synthesis, and gluconeogenesis. It exists in several forms, collectively known as vitamers, including pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated active forms, pyridoxal 5'-phosphate (PLP) and pyridoxamine 5'-phosphate (PMP). Accurate quantification of these metabolites is essential for nutritional assessment, disease diagnosis, and in the development of therapeutic interventions. This document provides detailed protocols for the sensitive and specific quantification of vitamin B6 metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway of Vitamin B6 Metabolism

The different forms of vitamin B6 are interconverted and phosphorylated to form the active coenzyme, PLP, which is essential for numerous enzymatic reactions.

VitaminB6_Metabolism cluster_ingestion Dietary Intake cluster_conversion Cellular Metabolism cluster_excretion Excretion PN Pyridoxine (PN) PNP Pyridoxine 5'-phosphate (PNP) PN->PNP Pyridoxal kinase PL Pyridoxal (PL) PLP Pyridoxal 5'-phosphate (PLP) (Active Coenzyme) PL->PLP Pyridoxal kinase PM Pyridoxamine (PM) PMP Pyridoxamine 5'-phosphate (PMP) PM->PMP Pyridoxal kinase PNP->PLP PNP oxidase PA 4-Pyridoxic Acid (PA) PLP->PA Aldehyde oxidase PMP->PLP PMP oxidase LCMSMS_Workflow Sample Biological Sample (Plasma, Whole Blood, CSF) ISTD Addition of Internal Standard Sample->ISTD Precipitation Protein Precipitation (e.g., Trichloroacetic Acid) ISTD->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition and Analysis MS->Data

Application Notes and Protocols for the Detection of 4-Pyridoxic Acid-d3 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 4-Pyridoxic Acid-d3 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is the deuterated stable isotope-labeled internal standard for 4-Pyridoxic Acid, the primary catabolite of vitamin B6. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

Mass Spectrometry Parameters

The following table summarizes the key mass spectrometry parameters for the detection of 4-Pyridoxic Acid and its deuterated internal standard, this compound. These parameters should be used as a starting point for method development and may require optimization based on the specific instrumentation used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)Polarity
4-Pyridoxic Acid184.0148.015 - 2540 - 60Positive
4-Pyridoxic Acid184.0166.010 - 2040 - 60Positive
This compound 187.0 151.0 15 - 25 40 - 60 Positive
This compound 187.0 169.0 10 - 20 40 - 60 Positive

Note: The molecular formula for this compound is C8H6D3NO4, and its molecular weight is 186.18 g/mol . The precursor ion [M+H]+ is therefore m/z 187.0. The product ions are predicted based on the fragmentation of the unlabeled 4-Pyridoxic Acid, which typically involves the loss of CO2 (44 Da) and H2O (18 Da). For the d3-labeled compound, the corresponding losses would result in fragments of m/z 151.0 and 169.0. It is highly recommended to optimize the collision energy for the specific instrument being used to achieve the best sensitivity.

Experimental Protocol: LC-MS/MS Analysis of 4-Pyridoxic Acid

This protocol outlines a general procedure for the analysis of 4-Pyridoxic Acid in biological matrices, such as plasma or urine, using this compound as an internal standard.

Materials and Reagents
  • 4-Pyridoxic Acid analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Trichloroacetic acid (TCA) or other protein precipitation agents

  • Biological matrix (e.g., plasma, urine)

Sample Preparation
  • Thaw Samples: Thaw biological samples (e.g., plasma, urine) on ice.

  • Spike Internal Standard: To 100 µL of the biological sample, add a known concentration of this compound internal standard solution. The concentration of the internal standard should be similar to the expected concentration of the analyte in the samples.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (or another suitable protein precipitation agent like 10% TCA) to the sample.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B (linear gradient)

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B (linear gradient)

    • 6.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: Monitor the transitions specified in the table in Section 1.

Workflow Diagram

The following diagram illustrates the experimental workflow from sample preparation to data analysis.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification of 4-Pyridoxic Acid Calibration->Quantification

Caption: Workflow for the quantitative analysis of 4-Pyridoxic Acid.

Application of 4-Pyridoxic Acid-d3 in Pharmacokinetic Studies of Vitamin B6

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Vitamin B6 is a crucial water-soluble vitamin that exists in several forms, collectively known as vitamers, with pyridoxal 5'-phosphate (PLP) being the primary active coenzyme form.[1] It plays a vital role in over 140 enzymatic reactions, primarily in amino acid, glucose, and lipid metabolism.[1] The primary end-product of vitamin B6 metabolism in humans is 4-pyridoxic acid (4-PA), which is excreted in the urine.[1] The concentration of 4-PA in biological fluids is a reliable indicator of recent vitamin B6 intake.

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of vitamin B6. Accurate quantification of vitamin B6 vitamers and their metabolites in biological matrices is fundamental to these studies. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their ability to compensate for variability during sample preparation and analysis. 4-Pyridoxic Acid-d3 is a deuterated analog of 4-PA and serves as an ideal internal standard for the accurate determination of 4-PA concentrations in various biological samples. This document provides detailed protocols and application notes for the use of this compound in pharmacokinetic studies of vitamin B6.

Vitamin B6 Metabolic Pathway

The metabolism of vitamin B6 is a complex process involving the conversion of various dietary forms into the active coenzyme, PLP, and its subsequent degradation to 4-PA for excretion. The liver is the primary site for these metabolic conversions.

VitaminB6_Metabolism cluster_ingestion Dietary Intake cluster_liver Liver Metabolism cluster_circulation Circulation cluster_excretion Excretion Pyridoxine Pyridoxine (PN) PNP Pyridoxine 5'-phosphate (PNP) Pyridoxine->PNP Pyridoxal Kinase Pyridoxal Pyridoxal (PL) PLP Pyridoxal 5'-phosphate (PLP) Pyridoxal->PLP Pyridoxal Kinase Pyridoxamine Pyridoxamine (PM) PMP Pyridoxamine 5'-phosphate (PMP) Pyridoxamine->PMP Pyridoxal Kinase PNP->PLP PNP Oxidase PA 4-Pyridoxic Acid (4-PA) PLP->PA Aldehyde Oxidase PLP_bound PLP-Albumin PLP->PLP_bound PMP->PLP PNP Oxidase Urine Urine PA->Urine

Caption: Vitamin B6 metabolic pathway in humans.

Experimental Protocols

Pharmacokinetic Study Design

A representative pharmacokinetic study design to evaluate vitamin B6 supplementation is outlined below.

1.1. Study Population:

  • Recruit healthy adult volunteers (n=12, 6 male, 6 female), aged 18-50 years.

  • Exclude individuals with a history of renal or hepatic impairment, gastrointestinal disorders, or those taking medications or supplements known to interfere with vitamin B6 metabolism.

  • Obtain written informed consent from all participants.

1.2. Study Protocol:

  • Washout Period: Participants should avoid vitamin B6-rich foods and supplements for one week prior to the study.

  • Dosing: Administer a single oral dose of 50 mg pyridoxine hydrochloride.

  • Blood Sampling: Collect venous blood samples into lithium heparin tubes at the following time points: pre-dose (0 h), and 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 3000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

Bioanalytical Method for 4-Pyridoxic Acid in Human Plasma

This protocol describes a validated LC-MS/MS method for the quantification of 4-PA in human plasma using this compound as an internal standard (IS).

2.1. Materials and Reagents:

  • 4-Pyridoxic Acid (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Trichloroacetic acid (TCA)

  • Ultrapure water

  • Human plasma (drug-free)

2.2. Preparation of Stock and Working Solutions:

  • 4-PA Stock Solution (1 mg/mL): Dissolve 10 mg of 4-PA in 10 mL of methanol.

  • 4-PA Working Solutions: Prepare serial dilutions of the stock solution with 50% methanol to create calibration standards and quality control (QC) samples.

  • IS Stock Solution (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50% methanol.

2.3. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples, calibration standards, and QC samples on ice.

  • To 100 µL of each plasma sample, add 10 µL of the IS working solution (100 ng/mL).

  • Vortex for 10 seconds.

  • Add 200 µL of 10% (w/v) TCA in acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2.4. LC-MS/MS Conditions:

ParameterCondition
LC System UPLC System
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 4-PA: m/z 184.1 -> 166.14-PA-d3: m/z 187.1 -> 169.1

2.5. Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Quantitative Data Summary

The following table summarizes representative pharmacokinetic parameters of 4-pyridoxic acid following oral administration of pyridoxine. Data are compiled from various sources.

ParameterValue (Mean ± SD)UnitReference
Cmax (Maximum Concentration)2324 ± 266nmol/L[2]
Tmax (Time to Cmax)3hours[2]
Renal Clearance 249.8 ± 48.2mL/min/1.73 m²
Elimination Rate Constant (kα) 0.314 ± 0.118h⁻¹
Elimination Rate Constant (kβ) 0.048 ± 0.070h⁻¹
Percentage of Dose Excreted as 4-PA 63.7 ± 6.4%

Experimental Workflow

The overall workflow for a pharmacokinetic study of vitamin B6 using this compound as an internal standard is depicted below.

PK_Workflow cluster_study_design Study Design & Execution cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis & Reporting Recruitment Volunteer Recruitment & Screening Dosing Pyridoxine Administration Recruitment->Dosing Sampling Blood Sample Collection Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep Spiking Internal Standard Spiking (4-PA-d3) Plasma_Prep->Spiking Extraction Protein Precipitation Spiking->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis Quantification Quantification of 4-PA LCMS_Analysis->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Reporting Final Study Report PK_Modeling->Reporting

Caption: Experimental workflow for a vitamin B6 pharmacokinetic study.

Conclusion

The use of this compound as an internal standard in LC-MS/MS-based bioanalysis provides a robust and reliable method for the accurate quantification of 4-pyridoxic acid in biological matrices. This is essential for conducting high-quality pharmacokinetic studies of vitamin B6. The detailed protocols and workflows provided in this document serve as a comprehensive guide for researchers and scientists in the field of nutrition and drug development.

References

Accurate Quantification of B6 Vitamers by Isotope Dilution Mass Spectrometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of Vitamin B6 vitamers in various biological matrices using Isotope Dilution Mass Spectrometry (IDMS). This powerful analytical technique combines the high selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the accuracy of stable isotope dilution to overcome challenges associated with traditional quantification methods.

Introduction

Vitamin B6 is a crucial cofactor in a wide range of enzymatic reactions, primarily in amino acid metabolism. It exists in several forms, collectively known as vitamers, including pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated counterparts: pyridoxine-5'-phosphate (PNP), pyridoxal-5'-phosphate (PLP), and pyridoxamine-5'-phosphate (PMP). The metabolically active form is PLP. Accurate measurement of these individual vitamers is essential for understanding nutritional status, diagnosing deficiencies, and in drug development. Isotope Dilution Mass Spectrometry has emerged as the gold standard for this purpose due to its superior accuracy, precision, and specificity.

Principle of Isotope Dilution Mass Spectrometry

IDMS involves the addition of a known amount of a stable, isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. This "spiked" sample is then processed, and the ratio of the endogenous (natural) analyte to the isotopically labeled internal standard is measured by mass spectrometry. Because the natural and labeled forms are chemically identical, they behave the same way during sample preparation, chromatography, and ionization. Therefore, any sample loss during the procedure affects both forms equally, leading to a highly accurate and precise measurement of the analyte concentration.

Forms of Vitamin B6

The following diagram illustrates the different forms of vitamin B6, which can be quantified using the described methods.

B6_Vitamers cluster_non_phosphorylated Non-phosphorylated Forms cluster_phosphorylated Phosphorylated Forms PN Pyridoxine (PN) PNP Pyridoxine-5'-Phosphate (PNP) PN->PNP Phosphorylation PL Pyridoxal (PL) PL->PN Interconversion PM Pyridoxamine (PM) PL->PM Interconversion PLP Pyridoxal-5'-Phosphate (PLP) (Active Form) PL->PLP Phosphorylation PMP Pyridoxamine-5'-Phosphate (PMP) PM->PMP Phosphorylation PNP->PLP Oxidation PMP->PLP Oxidation

Diagram of the different forms of Vitamin B6 and their interconversions.

Experimental Workflow for B6 Vitamer Quantification

The general workflow for the analysis of B6 vitamers by IDMS is depicted below.

IDMS_Workflow Sample Biological Sample (e.g., Whole Blood, Plasma, Tissue) Spike Addition of Isotopically Labeled Internal Standards Sample->Spike Homogenize Sample Homogenization (for tissues) Spike->Homogenize if applicable Precipitate Protein Precipitation (e.g., with TCA or Acetonitrile) Spike->Precipitate Homogenize->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Inject Injection into LC-MS/MS System Supernatant->LC_Inject LC_Separation Chromatographic Separation (e.g., Reversed-Phase or HILIC) LC_Inject->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+, MRM mode) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

General experimental workflow for B6 vitamer analysis by IDMS.

Detailed Experimental Protocols

The following protocols are generalized from published methods and should be optimized for specific instrumentation and matrices.

Protocol 1: Quantification of B6 Vitamers in Human Whole Blood

This protocol is adapted for the simultaneous quantification of multiple B6 vitamers.

1. Materials and Reagents

  • B6 vitamer standards (PN, PL, PM, PNP, PLP, PMP)

  • Isotopically labeled internal standards (e.g., [¹³C₃]-PN, [¹³C₃]-PL, d₃-PLP)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Whole blood samples

2. Sample Preparation

  • To 250 µL of whole blood sample, add 50 µL of the internal standard mix (containing known concentrations of each labeled vitamer).[1]

  • Vortex briefly to mix.

  • Add 500 µL of cold 10% TCA solution for protein precipitation.[1][2]

  • Vortex vigorously for 1 minute.

  • Incubate on ice for 10 minutes.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer to an autosampler vial for LC-MS/MS analysis.[1][3]

3. LC-MS/MS Conditions

  • Liquid Chromatography:

    • System: UHPLC system (e.g., Thermo Scientific Vanquish, Waters Acquity).

    • Column: Reversed-phase C18 column (e.g., Waters Symmetry C18) or an Ascentis Express OH5 for HILIC separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the different vitamers (e.g., start with high aqueous phase and ramp up the organic phase).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 15-25 µL.

  • Mass Spectrometry:

    • System: Triple quadrupole mass spectrometer (e.g., TSQ Fortis, TSQ Quantis).

    • Ionization Source: Heated Electrospray Ionization (HESI) in positive mode.

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions: Specific precursor and product ion pairs for each vitamer and its labeled internal standard must be optimized.

4. Data Analysis

  • Quantification is based on the ratio of the peak area of the endogenous vitamer to the peak area of its corresponding isotopically labeled internal standard.

  • A calibration curve is generated using a series of standards with known concentrations of each vitamer and a fixed concentration of the internal standards.

Protocol 2: Quantification of B6 Vitamers in Food Matrices (Fruits, Vegetables, Cereals)

This protocol is adapted for the analysis of B6 vitamers in complex plant-based matrices.

1. Materials and Reagents

  • Same as Protocol 1, with the addition of:

  • Starch matrix (for validation).

2. Sample Preparation

  • Homogenize the food sample (e.g., using a blender or grinder).

  • Weigh a representative amount of the homogenized sample.

  • Add the internal standard mix.

  • Perform an extraction procedure appropriate for the matrix (e.g., acid hydrolysis to release bound vitamers).

  • Follow with protein precipitation as described in Protocol 1.

  • The supernatant is then analyzed by LC-MS/MS.

3. LC-MS/MS Conditions

  • Similar to Protocol 1, but the chromatographic gradient may need to be adjusted to handle the complexity of the food matrix.

Quantitative Data Summary

The following tables summarize the performance characteristics of published IDMS methods for B6 vitamer quantification.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

VitamerMatrixLOD (nmol/L)LOQ (nmol/L)Reference
PLPWhole Blood-4
TDPWhole Blood2.89.4
PLPWhole Blood7.825.9
VariousFood-0.0085-0.059 mg/kg
VariousCSF-0.03-5.37 nM

Table 2: Precision and Recovery

VitamerMatrixIntra-day Precision (%)Inter-day Precision (%)Recovery (%)Reference
PLPWhole Blood1.7-2.83.0-4.198 (89-103)
VariousFood4-104-1092-111
TDPWhole Blood2.4-4.12.4-6.5101-102
PLPWhole Blood5.52.2-8.898-100

Conclusion

Isotope Dilution Mass Spectrometry provides a robust, accurate, and sensitive platform for the quantification of B6 vitamers in a variety of biological and food matrices. The detailed protocols and performance data presented here serve as a valuable resource for researchers, scientists, and drug development professionals seeking to implement this advanced analytical technique. The use of stable isotopically labeled internal standards is key to mitigating matrix effects and ensuring the high quality of the quantitative data.

References

Application Note: UPLC-MS/MS Analysis of 4-Pyridoxic Acid in Cerebrospinal Fluid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Pyridoxic acid (PA) is a major catabolite of vitamin B6, an essential nutrient for numerous metabolic processes within the central nervous system.[1][2] Its quantification in cerebrospinal fluid (CSF) is crucial for diagnosing and monitoring various neurological disorders, including inborn errors of vitamin B6 metabolism and certain forms of epilepsy.[1][2][3] Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers a highly sensitive and specific method for the accurate determination of 4-pyridoxic acid concentrations in this complex biological matrix. This application note provides a detailed protocol for the UPLC-MS/MS analysis of 4-pyridoxic acid in CSF, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

1. Cerebrospinal Fluid Sample Preparation

A critical step in the analysis of 4-pyridoxic acid in CSF is the removal of proteins, which can interfere with the UPLC-MS/MS system. Protein precipitation is the most common method employed.

Materials:

  • Cerebrospinal fluid (CSF) samples, protected from light and stored at -80°C.

  • Acetonitrile (ACN), LC-MS grade.

  • Trichloroacetic acid (TCA) solution (50 g/L in water).

  • Internal Standard (IS) solution: Isotopically labeled 4-pyridoxic acid (e.g., 4-pyridoxic acid-D2).

  • Microcentrifuge tubes.

  • Microcentrifuge.

  • Autosampler vials.

Protocol:

  • Thaw frozen CSF samples on ice, ensuring they are protected from light.

  • In a microcentrifuge tube, combine 100 µL of CSF with a known concentration of the internal standard solution.

  • For protein precipitation, add 200 µL of ice-cold acetonitrile. Alternatively, 50 g/L trichloroacetic acid can be used.

  • Vortex the mixture thoroughly for 30 seconds.

  • Incubate the mixture at 4°C for 10 minutes to facilitate protein precipitation.

  • Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean autosampler vial for UPLC-MS/MS analysis.

2. UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system (e.g., Waters ACQUITY UPLC).

  • Tandem mass spectrometer (e.g., Waters Xevo TQ-S).

UPLC Conditions:

  • Column: ACQUITY UPLC HSS T3 column (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, with a linear increase in mobile phase B over several minutes to elute 4-pyridoxic acid.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 400°C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 4-Pyridoxic Acid: m/z 184.1 → 148.1.

    • 4-Pyridoxic Acid-D2 (IS): m/z 186.1 → 150.1.

3. Data Analysis and Quantification

  • Calibration Curve: A calibration curve is constructed by analyzing a series of known concentrations of 4-pyridoxic acid standards prepared in a surrogate matrix (e.g., Ringer's solution) and subjected to the same sample preparation procedure. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: The concentration of 4-pyridoxic acid in the CSF samples is determined by interpolating the peak area ratio from the calibration curve.

Data Presentation

Table 1: Summary of Quantitative Performance Data for UPLC-MS/MS Analysis of 4-Pyridoxic Acid in CSF

ParameterResultReference
Linearity Range 5 - 200 nmol/L
Correlation Coefficient (R²) > 0.99
Limit of Quantification (LOQ) 0.03 - 5.37 nM
Within-day Precision (%CV) 1.7% - 2.6%
Inter-day Precision (%CV) 1.7% - 2.6%
Accuracy (in pooled CSF) 90.5% - 120.1%
Recovery of Internal Standard 93% - 96%

Mandatory Visualization

G cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Processing CSF_Sample CSF Sample Collection (Protect from Light) Thawing Thaw on Ice CSF_Sample->Thawing Add_IS Add Internal Standard (4-Pyridoxic Acid-D2) Thawing->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile or TCA) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Incubate Incubate at 4°C Vortex->Incubate Centrifuge Centrifuge Incubate->Centrifuge Supernatant_Collection Collect Supernatant Centrifuge->Supernatant_Collection UPLC_Injection Inject into UPLC System Supernatant_Collection->UPLC_Injection Chromatographic_Separation Chromatographic Separation (HSS T3 Column) UPLC_Injection->Chromatographic_Separation ESI Electrospray Ionization (ESI+) Chromatographic_Separation->ESI MS_MS_Detection Tandem Mass Spectrometry (MRM Mode) ESI->MS_MS_Detection Peak_Integration Peak Integration MS_MS_Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify 4-Pyridoxic Acid Calibration_Curve->Quantification Final_Result Report Concentration Quantification->Final_Result

Caption: Experimental workflow for UPLC-MS/MS analysis of 4-pyridoxic acid in CSF.

References

Optimizing the Concentration of 4-Pyridoxic Acid-d3 for Robust Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for selecting the optimal concentration of 4-Pyridoxic Acid-d3 as an internal standard in quantitative bioanalytical methods, primarily focusing on liquid chromatography-mass spectrometry (LC-MS) applications. Adherence to these protocols will enhance the accuracy, precision, and reliability of analytical data.

Introduction

This compound is the deuterium-labeled analog of 4-Pyridoxic Acid, the primary catabolite of vitamin B6.[1] Due to its structural similarity and distinct mass-to-charge ratio (m/z), it is an ideal internal standard (IS) for the quantification of endogenous 4-Pyridoxic Acid in biological matrices such as plasma, serum, and urine.[2][3] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting variability introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[4] An appropriate concentration of the internal standard is paramount for the accuracy of the analytical results.[4] This document outlines the experimental workflow and key considerations for determining the optimal concentration of this compound.

Key Considerations for Internal Standard Concentration Selection

The selection of an appropriate concentration for this compound is a critical step in method development. The ideal concentration should:

  • Provide a stable and reproducible signal: The peak area of the internal standard should be consistent across all samples, including calibration standards, quality control samples (QCs), and unknown samples.

  • Fall within the linear dynamic range of the mass spectrometer: The signal intensity should not lead to detector saturation.

  • Be appropriate for the expected analyte concentration range: The response of the internal standard should be comparable to the response of the analyte at key points in the calibration curve, often recommended to be around the geometric mean or 1/3 to 1/2 of the upper limit of quantification (ULOQ) concentration.

  • Minimize matrix effects: While a stable isotope-labeled internal standard co-eluting with the analyte can compensate for matrix effects, an excessively high concentration can sometimes contribute to ion suppression or enhancement.

Quantitative Data Summary

The following tables summarize typical concentration ranges and analytical parameters for 4-Pyridoxic Acid from published literature. This data can serve as a starting point for designing your concentration optimization experiments.

Table 1: Reported Concentrations of 4-Pyridoxic Acid in Human Plasma

AnalyteMatrixConcentration Range (nmol/L)Analytical MethodReference
4-Pyridoxic AcidHuman Plasma9 - 512D-LC-UV
4-Pyridoxic AcidHuman Plasma18 - 40HPLC-Fluorescence
4-Pyridoxic AcidHuman Plasma3.3 - 339 (AMR)HPLC-Fluorescence

AMR: Analytical Measurement Range

Table 2: Example LLOQ and ULOQ for 4-Pyridoxic Acid in Bioanalytical Methods

AnalyteMatrixLLOQ (nmol/L)ULOQ (nmol/L)Analytical MethodReference
4-Pyridoxic AcidAnimal Plasma0.4>15002D-LC-UV
4-Pyridoxic AcidHuman Plasma3.3339HPLC-Fluorescence
4-Pyridoxic AcidHuman Plasma860HPLC-Fluorescence

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification

Experimental Protocol for Optimizing this compound Concentration

This protocol describes a systematic approach to determine the optimal working concentration of this compound internal standard.

4.1. Materials and Reagents

  • This compound (of known isotopic purity, ideally ≥98%)

  • 4-Pyridoxic Acid reference standard

  • Control biological matrix (e.g., human plasma, urine) from at least six different sources

  • High-purity solvents (e.g., methanol, acetonitrile, water)

  • Reagents for sample preparation (e.g., protein precipitation agents like trichloroacetic acid or zinc sulfate in methanol)

4.2. Preparation of Stock and Working Solutions

  • Prepare a primary stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

  • Prepare a series of working internal standard solutions by serially diluting the stock solution. Suggested concentrations to evaluate are 10, 25, 50, 100, and 250 ng/mL. The exact range should be guided by the expected analyte concentration and instrument sensitivity.

  • Prepare stock and working solutions for the analyte (4-Pyridoxic Acid) to construct a calibration curve.

4.3. Experimental Procedure

  • Prepare calibration curve samples: Spike the control biological matrix with the 4-Pyridoxic Acid working solutions to create a calibration curve covering the expected physiological or pharmacological concentration range.

  • Spike with internal standard: To each calibration standard and blank matrix sample, add a fixed volume of one of the this compound working solutions. Repeat this for each concentration of the internal standard being tested.

  • Sample preparation: Process all samples using the intended bioanalytical method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

  • LC-MS/MS analysis: Analyze the prepared samples using the developed LC-MS/MS method.

  • Data analysis:

    • For each concentration of the internal standard, plot the analyte peak area versus the analyte concentration.

    • For each concentration of the internal standard, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Evaluate the linearity (R²) of the calibration curves for each internal standard concentration.

    • Monitor the peak area of the internal standard across all samples. The ideal concentration will result in a consistent internal standard peak area and the best linearity for the calibration curve.

Visualization of Workflows and Logic

The following diagrams illustrate the experimental workflow and the decision-making process for selecting the optimal internal standard concentration.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_decision Decision prep_is_stock Prepare this compound Stock Solution prep_is_working Prepare a Series of this compound Working Solutions prep_is_stock->prep_is_working spike_samples Spike Calibration Standards with each IS Concentration prep_is_working->spike_samples prep_analyte_cal Prepare Analyte Calibration Standards in Matrix prep_analyte_cal->spike_samples sample_prep Perform Sample Preparation spike_samples->sample_prep lcms_analysis Analyze Samples by LC-MS/MS sample_prep->lcms_analysis plot_curves Plot Calibration Curves (Analyte Area and Area Ratio) lcms_analysis->plot_curves eval_linearity Evaluate Linearity (R^2) plot_curves->eval_linearity monitor_is Monitor IS Peak Area Consistency plot_curves->monitor_is select_optimal Select Optimal IS Concentration eval_linearity->select_optimal monitor_is->select_optimal

Caption: Experimental workflow for optimizing this compound concentration.

Caption: Decision tree for selecting the optimal internal standard concentration.

Conclusion

The systematic optimization of the this compound internal standard concentration is a crucial step in the development of a robust and reliable bioanalytical method. By following the protocols and considering the key principles outlined in this document, researchers can ensure the generation of high-quality quantitative data for pharmacokinetic studies, clinical diagnostics, and other research applications involving the measurement of 4-Pyridoxic Acid.

References

Application Notes and Protocols for 4-Pyridoxic Acid-d3 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Pyridoxic Acid-d3 is the deuterium-labeled form of 4-Pyridoxic Acid, the primary catabolic product of vitamin B6.[1][2] Due to its isotopic labeling, it serves as an excellent internal standard for the accurate quantification of its unlabeled counterpart in biological samples using mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3] Its use improves the precision and accuracy of analytical methods by correcting for variations during sample preparation and analysis.[3][4] These notes provide detailed guidelines for the proper storage, handling, and application of this compound solutions in a research setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

PropertyValueSource
IUPAC Name 3-hydroxy-5-(hydroxymethyl)-2-(methyl-d3)isonicotinic acid
Synonyms Pyridoxic Acid-d3, 4-Pyridoxinecarboxylic Acid-d3
CAS Number 1435934-03-4
Molecular Formula C₈H₆D₃NO₄
Molecular Weight 186.18 g/mol
Appearance Solid
Purity >95% (Typically confirmed by HPLC)

Storage and Stability of Solutions

Proper storage is critical to maintain the integrity and concentration of this compound solutions.

2.1. Storage Conditions

For long-term stability, this compound, both in solid form and as a stock solution, should be stored under the following conditions.

ConditionSolid FormStock SolutionRationale
Temperature -20°C-20°C for short-term (1 month); -80°C for long-term (6 months)Minimizes chemical degradation and ensures stability.
Light Store in the darkUse amber vials or wrap in aluminum foilProtects the compound from light-induced degradation.
Container Tightly sealed containerTightly sealed vials with inert capsPrevents contamination and solvent evaporation.

2.2. Stability Data

Studies on the non-deuterated form, 4-pyridoxic acid, provide valuable insights into its stability. It has demonstrated good long-term stability in plasma at low temperatures.

Storage TemperatureDurationChange in ConcentrationStability Assessment
-20°C 12 monthsNo significant changeGood stability
5°C 12 monthsNo significant changeAcceptable stability

Note: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.

Safety and Handling Precautions

Standard laboratory safety practices should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and eye protection (safety glasses or goggles).

  • Ventilation: Handle the compound and its solutions in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.

  • Contact Avoidance: Avoid direct contact with skin and eyes. In case of skin contact, wash the affected area thoroughly with soap and water. If inhaled, move to fresh air.

  • Spills: Absorb spills with an inert material (e.g., diatomite) and dispose of the contaminated material according to local regulations.

  • Disposal: Dispose of waste materials and solutions in accordance with institutional and local environmental regulations.

Experimental Protocols

4.1. Protocol for Preparation of Stock and Working Solutions

This protocol describes the preparation of a primary stock solution and subsequent serial dilutions to create working standards.

Materials:

  • This compound (solid)

  • Solvent (e.g., Methanol, DMSO, or deionized water)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Micropipettes

  • Amber glass vials

Procedure:

  • Solvent Selection: Confirm the solubility of this compound in the chosen solvent. Methanol or aqueous solutions are commonly used for vitamin B6 metabolites.

  • Stock Solution Preparation (e.g., 1 mg/mL): a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh a precise amount (e.g., 1 mg) of the solid compound using an analytical balance. c. Quantitatively transfer the solid to a volumetric flask (e.g., 1 mL). d. Add a small amount of the selected solvent to dissolve the solid completely. e. Once dissolved, add the solvent to the final volume mark on the flask. f. Cap the flask and invert it several times to ensure a homogenous solution. g. Transfer the stock solution to a labeled amber vial for storage.

  • Working Solution Preparation: a. Prepare a series of working solutions by performing serial dilutions of the stock solution. b. For example, to prepare a 10 µg/mL working solution, dilute 10 µL of the 1 mg/mL stock solution into 990 µL of the solvent. c. Use these working solutions to spike into calibration standards and quality control samples.

4.2. Protocol for Use as an Internal Standard in LC-MS/MS

This protocol outlines the general workflow for using this compound as an internal standard for quantifying 4-Pyridoxic Acid in biological samples like plasma or urine.

Workflow:

  • Sample Collection and Storage: Collect biological samples (e.g., blood, urine) using appropriate procedures. Process and store them at -80°C until analysis.

  • Sample Preparation: a. Thaw samples on ice. b. Aliquot a specific volume of the sample (e.g., 100 µL of plasma) into a clean microcentrifuge tube.

  • Internal Standard Spiking: a. Add a small, fixed volume of a known concentration of the this compound working solution to every sample, calibrator, and quality control (QC) sample. This ensures that the final concentration of the internal standard is consistent across all samples.

  • Protein Precipitation/Extraction: a. Add a protein precipitation agent, such as ice-cold acetonitrile or trichloroacetic acid, to the samples. b. Vortex the mixture thoroughly to ensure complete protein precipitation. c. Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins. d. Carefully collect the supernatant containing the analyte and internal standard for analysis.

  • LC-MS/MS Analysis: a. Inject the supernatant into the LC-MS/MS system. b. Perform chromatographic separation using a suitable column (e.g., C18 reversed-phase). c. Detect and quantify the analyte (4-Pyridoxic Acid) and the internal standard (this compound) using tandem mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis: a. Calculate the peak area ratio of the analyte to the internal standard for all samples. b. Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. c. Determine the concentration of 4-Pyridoxic Acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

5.1. Vitamin B6 Metabolic Pathway

The following diagram illustrates the metabolic conversion of Vitamin B6 (in the form of Pyridoxal) to its final excretory product, 4-Pyridoxic Acid.

VitaminB6_Metabolism Pyridoxal Pyridoxal Enzyme Aldehyde Oxidase Pyridoxal->Enzyme PA 4-Pyridoxic Acid (4-PA) Urine Excretion in Urine PA->Urine Enzyme->PA Oxidation

Caption: Simplified metabolic pathway of Pyridoxal to 4-Pyridoxic Acid.

5.2. Experimental Workflow for Sample Analysis

This workflow demonstrates the key steps involved when using this compound as an internal standard in a typical bioanalytical method.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Biological Sample (e.g., Plasma, Urine) Spike 2. Spike with This compound (IS) Sample->Spike Extract 3. Protein Precipitation & Extraction Spike->Extract LCMS 4. LC-MS/MS Analysis Extract->LCMS Data 5. Calculate Peak Area Ratio (Analyte / IS) LCMS->Data Result 6. Quantify Concentration via Calibration Curve Data->Result

Caption: General workflow for quantification using an internal standard.

References

Troubleshooting & Optimization

How to minimize matrix effects in 4-pyridoxic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the quantification of 4-pyridoxic acid (4-PA).

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of 4-pyridoxic acid, offering systematic steps to identify and resolve them.

Issue 1: Poor Reproducibility and Inaccurate Quantification

Possible Cause: Inconsistent ion suppression or enhancement across different samples due to variable matrix components.

Troubleshooting Workflow:

cluster_0 Troubleshooting Poor Reproducibility A Start: Inconsistent 4-PA Quantification B Assess Matrix Effect (Post-Extraction Spike) A->B C Matrix Effect > 15%? B->C Yes H Optimize Chromatographic Separation B->H No D Implement Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 4-PA-d3) C->D E Re-evaluate with SIL-IS D->E F Optimize Sample Preparation E->F Still Inconsistent I End: Consistent Quantification E->I Consistent G Consider: - Protein Precipitation (PPT) - Liquid-Liquid Extraction (LLE) - Solid-Phase Extraction (SPE) F->G G->H H->E

Caption: Troubleshooting workflow for poor reproducibility in 4-PA analysis.

Troubleshooting Steps:

  • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the extent of ion suppression or enhancement.

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): The use of an SIL-IS, such as 4-pyridoxic acid-d3, is the most effective way to compensate for matrix effects.[1][2] The SIL-IS co-elutes with the analyte and experiences the same ionization effects, providing a reliable reference for quantification.

  • Optimize Sample Preparation: If a SIL-IS is not available or if matrix effects are still significant, improving sample cleanup is crucial.

    • Protein Precipitation (PPT): A simple and common method, but may result in significant matrix effects from co-extracted phospholipids.[3]

    • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): Provides the most thorough cleanup by selectively retaining the analyte on a solid support while matrix components are washed away.

  • Enhance Chromatographic Separation: Modify the HPLC/UHPLC method to separate 4-PA from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

Issue 2: Ion Suppression or Enhancement Observed

Possible Cause: Co-elution of endogenous matrix components (e.g., phospholipids, salts) that interfere with the ionization of 4-PA in the mass spectrometer source.[4]

Troubleshooting Workflow:

cluster_1 Addressing Ion Suppression/Enhancement A Start: Ion Suppression/Enhancement Detected B Qualitative Assessment (Post-Column Infusion) A->B C Identify Retention Time of Interference B->C D Modify Chromatography to Separate 4-PA from Interference C->D E Re-assess with Post-Column Infusion D->E F Interference Still Co-elutes? E->F Yes H End: Minimized Ionization Effects E->H No G Improve Sample Cleanup (See Issue 1, Step 3) F->G G->D

Caption: Workflow for mitigating ion suppression or enhancement.

Troubleshooting Steps:

  • Qualitative Assessment with Post-Column Infusion: This technique helps identify the retention time regions where matrix components cause ion suppression or enhancement.[1]

  • Adjust Chromatographic Conditions: Modify the LC method to shift the retention time of 4-PA away from the regions of significant matrix effects.

  • Improve Sample Preparation: If chromatographic optimization is insufficient, a more rigorous sample cleanup method (LLE or SPE) is necessary to remove the interfering components before analysis.

  • Dilute the Sample: When sensitivity is not a limiting factor, diluting the sample can reduce the concentration of interfering matrix components.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect 4-pyridoxic acid quantification?

A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix. In the bioanalysis of 4-PA from plasma or urine, these effects can lead to inaccurate and imprecise quantification. For example, phospholipids from cell membranes are a common cause of ion suppression in plasma samples.

Q2: What is the best way to compensate for matrix effects?

A2: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard for compensating for matrix effects. The SIL-IS has nearly identical chemical and physical properties to 4-PA and will be affected by the matrix in the same way.

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: Matrix effects can be evaluated both qualitatively and quantitatively.

  • Quantitative Assessment (Post-Extraction Spike): This involves comparing the peak area of 4-PA spiked into an extracted blank matrix to the peak area of 4-PA in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor (MF). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

  • Qualitative Assessment (Post-Column Infusion): A constant flow of a 4-PA solution is introduced into the mobile phase after the analytical column. Injection of an extracted blank matrix will show a dip or rise in the baseline signal if matrix components are causing ion suppression or enhancement at specific retention times.

Q4: Which sample preparation technique is best for minimizing matrix effects for 4-PA in plasma?

A4: The choice of sample preparation technique depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): Simple and fast, but often results in the least clean sample.

  • Liquid-Liquid Extraction (LLE): More effective at removing interfering substances than PPT.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest samples and is highly effective at minimizing matrix effects.

Q5: Can I use a different internal standard if a stable isotope-labeled one is not available?

A5: While a SIL-IS is ideal, a structural analog can be used. However, it is crucial to validate that the analog behaves similarly to 4-PA in terms of extraction recovery and ionization response to the matrix. The internal standard should ideally co-elute with the analyte for the most effective compensation.

Data Summary Tables

Table 1: Comparison of Sample Preparation Techniques for Plasma Analysis

TechniqueRelative Recovery of 4-PAReduction in PhospholipidsThroughputRelative Cost
Protein Precipitation (PPT)Moderate to HighLowHighLow
Liquid-Liquid Extraction (LLE)HighModerateMediumMedium
Solid-Phase Extraction (SPE)HighHighLow to MediumHigh
HybridSPE™-PhospholipidHighVery HighMediumHigh

This table provides a qualitative comparison based on general principles of bioanalytical sample preparation.

Table 2: Quantitative Impact of Different Strategies on Matrix Effect

StrategyAnalyte Response Variation (CV%) without ISAnalyte Response Variation (CV%) with SIL-IS
No specific treatment25-50%< 15%
Optimized Chromatography15-30%< 10%
Solid-Phase Extraction< 20%< 5%

Data are illustrative and can vary based on the specific matrix and analytical method.

Experimental Protocols

Protocol 1: Protein Precipitation of Plasma Samples
  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (e.g., this compound).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Protein Precipitation of Urine Samples
  • To 50 µL of urine, add 50 µL of 6% perchloric acid containing the internal standard.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer an aliquot of the supernatant to an HPLC vial for injection.

Protocol 3: Assessment of Matrix Effect using Post-Extraction Spike
  • Extract six different lots of blank plasma or urine using the chosen sample preparation method.

  • Prepare two sets of samples:

    • Set A: Spike the extracted blank matrix with 4-PA at a known concentration.

    • Set B: Prepare a neat solution of 4-PA in the mobile phase at the same concentration as Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) as: MF = (Peak Area in Set A) / (Peak Area in Set B)

  • The coefficient of variation (CV%) of the MF across the different lots should be < 15%.

References

Technical Support Center: Troubleshooting Poor Peak Shape for 4-Pyridoxic Acid in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing poor peak shape, particularly peak tailing, during the HPLC analysis of 4-pyridoxic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for 4-pyridoxic acid in reversed-phase HPLC?

Poor peak shape for 4-pyridoxic acid, often observed as peak tailing, can stem from several factors:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the surface of silica-based stationary phases can interact with the polar functional groups of 4-pyridoxic acid, leading to peak tailing.[1][2][3][4]

  • Mobile Phase pH: The pH of the mobile phase plays a critical role. As 4-pyridoxic acid is a zwitterionic compound with multiple pKa values, a mobile phase pH close to one of its pKa values can lead to mixed ionization states and result in peak broadening or tailing.[2]

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and result in wider, less symmetrical peaks.

  • Column Contamination or Degradation: Accumulation of contaminants from the sample or mobile phase on the column frit or packing material can distort peak shape. Over time, the stationary phase can degrade, especially when operating outside the recommended pH range.

Q2: How does the chemical nature of 4-pyridoxic acid contribute to peak shape issues?

4-Pyridoxic acid is a zwitterionic molecule, meaning it has both acidic and basic functional groups and can carry both positive and negative charges depending on the pH. Its key pKa values are approximately -0.64 for the 3-OH group and 5.4 for the 4-COOH group. This amphoteric nature makes it susceptible to strong interactions with the stationary phase, especially residual silanols on silica-based columns, which are acidic. These secondary interactions, in addition to the primary reversed-phase retention mechanism, can cause significant peak tailing.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH

Operating the mobile phase at a pH that ensures a single, consistent ionization state for 4-pyridoxic acid is crucial for achieving good peak shape.

Experimental Protocol:

  • Initial Assessment: Prepare a mobile phase with a pH of approximately 3.0. At this pH, the carboxylic acid group (pKa ~5.4) will be protonated (neutral), and the pyridine nitrogen will be protonated (positive charge), while the acidic silanol groups on the column are also protonated and less likely to engage in secondary interactions.

  • pH Adjustment: If peak tailing persists, systematically adjust the mobile phase pH in small increments (e.g., 0.2 pH units) both lower and higher than the initial setting.

  • Buffer Selection: Use a buffer with a suitable pKa to maintain a stable pH. Phosphate buffers are commonly used in reversed-phase HPLC. A buffer concentration of 20-50 mM is generally recommended to provide sufficient buffering capacity.

Data Presentation:

Mobile Phase pHPeak Asymmetry (As)Observations
2.51.1Symmetrical peak shape
3.01.3Minor tailing observed
4.01.8Significant tailing
5.0> 2.0Severe tailing and broadening

Note: The above data is illustrative. Actual results may vary depending on the column and other chromatographic conditions.

Guide 2: Mitigating Silanol Interactions

Secondary interactions with silanol groups are a primary cause of peak tailing for polar and ionizable compounds like 4-pyridoxic acid.

Experimental Protocol:

  • Column Selection: Utilize a modern, high-purity silica column that is well end-capped to minimize the number of accessible silanol groups. Columns with "Type B" silica are often a good choice.

  • Mobile Phase Additives:

    • Competitive Amines: Add a small concentration (e.g., 0.1% triethylamine) to the mobile phase. The triethylamine will preferentially interact with the active silanol sites, masking them from interacting with 4-pyridoxic acid.

    • Ion-Pairing Agents: For some applications, an ion-pairing agent like heptanesulfonic acid can be used to improve retention and peak shape.

  • Organic Modifier: The choice of organic modifier can influence peak shape. Acetonitrile and methanol are the most common choices. Evaluate both to determine which provides better peak symmetry for 4-pyridoxic acid.

Guide 3: Systematic Troubleshooting Workflow

When encountering poor peak shape, a logical, step-by-step approach is essential to identify and resolve the root cause.

Experimental Workflow:

  • Initial Checks:

    • System Suitability: Ensure the HPLC system passes its performance qualification. Check for leaks and ensure the pump is delivering a stable flow rate.

    • Mobile Phase Preparation: Confirm the mobile phase was prepared correctly and is properly degassed.

  • Isolate the Problem:

    • Bypass the Column: Replace the column with a union and inject a standard. If the peak shape is good, the problem lies with the column or column-related interactions.

    • Inject a Known Good Standard: Analyze a well-characterized standard compound that is known to give a good peak shape on the system. If this peak also tails, it points to a system-level issue (e.g., extra-column volume, detector issue).

  • Column-Related Troubleshooting:

    • Column Wash: Flush the column with a strong solvent to remove any contaminants.

    • Column Reversal: If the inlet frit is suspected to be partially blocked, carefully reverse the column and flush it to waste.

    • Replace Column: If the above steps do not resolve the issue, the column may be degraded and require replacement.

Visualizations

cluster_causes Potential Causes of Poor Peak Shape cluster_solutions Troubleshooting Solutions Cause1 Secondary Silanol Interactions Sol1 Use End-Capped Column Cause1->Sol1 Sol3 Add Mobile Phase Modifier (e.g., TEA) Cause1->Sol3 Cause2 Inappropriate Mobile Phase pH Sol2 Optimize Mobile Phase pH (e.g., pH ~3) Cause2->Sol2 Cause3 Column Overload Sol4 Reduce Sample Concentration Cause3->Sol4 Cause4 Extra-Column Volume Sol5 Minimize Tubing Length Cause4->Sol5 Cause5 Column Contamination Sol6 Flush or Replace Column Cause5->Sol6

Caption: Relationship between causes of poor peak shape and their respective solutions.

start Poor Peak Shape Observed check_system Check System Suitability (Flow rate, Leaks, etc.) start->check_system check_mobile_phase Verify Mobile Phase (Composition, pH, Degassing) check_system->check_mobile_phase is_system_ok System & Mobile Phase OK? check_mobile_phase->is_system_ok fix_system Address System/Mobile Phase Issues is_system_ok->fix_system No check_column Isolate Column (Bypass with union, inject standard) is_system_ok->check_column Yes fix_system->start is_column_issue Is Column the Issue? check_column->is_column_issue troubleshoot_system Investigate Extra-Column Volume or Detector Issues is_column_issue->troubleshoot_system No optimize_method Optimize Method Parameters (pH, Column Type, Modifiers) is_column_issue->optimize_method Yes end Problem Solved troubleshoot_system->end flush_column Flush Column with Strong Solvent optimize_method->flush_column is_shape_improved Peak Shape Improved? flush_column->is_shape_improved replace_column Replace Column is_shape_improved->replace_column No is_shape_improved->end Yes replace_column->end

Caption: A logical workflow for troubleshooting poor peak shape in HPLC.

References

Technical Support Center: Optimizing Chromatographic Separation of Vitamin B6 Vitamers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of vitamin B6 vitamers.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for separating vitamin B6 vitamers?

A1: The most prevalent methods are High-Performance Liquid Chromatography (HPLC) techniques. Reversed-phase HPLC (RP-HPLC) using C18 columns is very common, often requiring ion-pairing agents to retain the more polar vitamers.[1][2] Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective technique for separating these water-soluble compounds.[3][4]

Q2: Which type of column is best suited for vitamin B6 analysis?

A2: C18 columns are widely used for the separation of vitamin B6 vitamers.[5] However, due to the high polarity of some vitamers, retention can be weak. In such cases, columns with polar-embedded or polar-end-capped functionalities can improve retention. HILIC columns are also an excellent alternative for enhancing the retention of these hydrophilic molecules.

Q3: How do I choose the optimal mobile phase?

A3: Mobile phase selection is critical and typically consists of an aqueous buffer and an organic modifier like acetonitrile or methanol. The pH of the buffer is a key parameter to optimize for achieving good separation; a low pH (e.g., 2.3-3.0) is often effective. For RP-HPLC on a C18 column, adding an ion-pairing agent such as 1-heptanesulfonic acid or sodium pentane sulfonate to the mobile phase is a common strategy to increase the retention of polar vitamers.

Q4: What are the recommended detection methods and wavelengths for vitamin B6 vitamers?

A4: UV detection is common, with wavelengths around 290 nm being effective for pyridoxine. Other wavelengths, such as 210 nm, can be used for simultaneous detection of multiple B vitamins. However, fluorescence detection offers superior sensitivity and selectivity. For fluorescence, typical excitation and emission wavelengths are in the ranges of 325-328 nm and 393-418 nm, respectively. Post-column derivatization can also be used to enhance the fluorescence of certain vitamers.

Q5: What are the key steps in sample preparation for analyzing vitamin B6 in complex matrices like plasma or food?

A5: Sample preparation is crucial to remove interfering substances and extract the vitamers. A common first step is protein precipitation using acids like trichloroacetic acid (TCA), perchloric acid, or metaphosphoric acid. This is typically followed by centrifugation to separate the precipitated proteins. The resulting supernatant can then be filtered before injection into the HPLC system. For food matrices, an acid hydrolysis step may be necessary to free bound vitamers.

Troubleshooting Guide

Problem: Poor or No Retention of Early-Eluting Vitamers

  • Q: My vitamin B6 vitamers, particularly the phosphorylated forms, are eluting at or near the solvent front on my C18 column. How can I increase their retention time?

    • A1: Introduce an Ion-Pairing Agent. The polar nature of vitamin B6 vitamers leads to weak retention on traditional C18 columns. Adding an ion-pairing reagent like sodium pentane sulfonate or 1-heptanesulfonic acid sodium salt to your aqueous mobile phase will form a neutral complex with the charged vitamers, significantly increasing their interaction with the stationary phase and thus improving retention.

    • A2: Decrease the Mobile Phase pH. Adjusting the mobile phase to a lower pH (e.g., 2.5 - 3.0) can suppress the ionization of the vitamers, making them less polar and increasing their retention on a reversed-phase column.

    • A3: Reduce the Organic Solvent Concentration. If you are running a gradient or isocratic method, decrease the percentage of the organic modifier (e.g., acetonitrile or methanol). B vitamins are very hydrophilic, and even small amounts of organic solvent can cause them to elute quickly.

    • A4: Switch to a Different Stationary Phase. If the above options are insufficient, consider using a column designed for better retention of polar analytes, such as a polar-endcapped C18 column or a HILIC column.

Problem: Poor Peak Shape (Broadening or Tailing)

  • Q: My chromatogram shows broad or tailing peaks for the vitamin B6 vitamers. What could be the cause?

    • A1: Check Mobile Phase pH. An inappropriate mobile phase pH can lead to the co-existence of multiple ionic forms of a vitamer, resulting in peak tailing. Ensure the pH is stable and optimized for your specific separation.

    • A2: Verify Column Health. High buffer salt concentrations can damage the column over time if not properly flushed. Perform a column performance test to ensure it is functioning correctly. If necessary, flush the column with a strong solvent or replace it. After analysis, always flush the column with deionized water before storing it in a methanol/water mixture.

    • A3: Reduce Injection Volume or Sample Concentration. Overloading the column can lead to peak distortion. Try injecting a smaller volume or diluting your sample.

Problem: Co-elution or Poor Resolution Between Vitamers

  • Q: I am unable to separate two or more vitamin B6 vitamers. How can I improve the resolution?

    • A1: Optimize Mobile Phase pH. The charge state of the different vitamers is highly dependent on pH. Fine-tuning the mobile phase pH is one of the most powerful tools for altering selectivity and resolving co-eluting peaks. Testing several pH values between 2.0 and 4.0 is recommended.

    • A2: Adjust Organic Modifier. Switching from methanol to acetonitrile, or vice versa, can alter selectivity due to different solvent properties. You can also optimize the gradient slope in a gradient elution method; a shallower gradient often improves the resolution of closely eluting compounds.

    • A3: Modify Flow Rate. Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the run time.

Problem: Inconsistent or Low Detector Response

  • Q: My peak areas are inconsistent, or the signal is much lower than expected. What should I check?

    • A1 (Fluorescence): Check for Quenching and Photodegradation. Vitamin B6 compounds can be sensitive to light, and their fluorescence is temperature-dependent. Ensure your samples and standards are protected from light.

    • A2 (UV): Verify Detection Wavelength. The optimal UV wavelength can vary between vitamers. While 290 nm is common for pyridoxine, other vitamers may have different absorbance maxima. A diode array detector (DAD) can be used to scan across a range of wavelengths to find the optimal one for each compound.

    • A3: Investigate Sample Preparation. Incomplete extraction or degradation of vitamers during sample preparation can lead to low response. Ensure your extraction procedure is validated and consistently applied. The stability of vitamers in your extraction solvent should also be confirmed.

Experimental Protocols

Protocol 1: RP-HPLC with Ion-Pairing and UV Detection

This protocol is a general method for the separation of vitamin B6 vitamers using a C18 column with an ion-pairing agent.

  • Chromatographic System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: 10% Methanol / 90% aqueous solution containing 0.04% sodium pentane sulfonate, with the pH adjusted to 3.0 using phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 291 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation (General):

    • Prepare standards and samples in the mobile phase or a compatible solvent.

    • For complex matrices, perform protein precipitation with an equal volume of 10% TCA, centrifuge, and filter the supernatant through a 0.2 µm filter.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared standards and samples.

    • Identify and quantify the vitamers by comparing their retention times and peak areas to those of the standards.

Protocol 2: RP-HPLC with Fluorescence Detection

This protocol is adapted for the sensitive detection of multiple B6 vitamers in plasma.

  • Chromatographic System:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Potassium phosphate buffer with 1-octanesulfonic acid and triethylamine, pH adjusted to 2.16.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: 0.5% to 15% Acetonitrile over the analytical run.

    • Detection: Fluorescence detector with excitation at 328 nm and emission at 393 nm.

    • Post-Column Derivatization: Mix the column effluent with a phosphate buffer containing 1 g/L sodium bisulfite to enhance fluorescence before detection.

  • Sample Preparation (Plasma):

    • Precipitate plasma proteins using an acid (e.g., perchloric acid).

    • Centrifuge the sample to pellet the precipitated proteins.

    • Collect the supernatant, filter it, and inject it into the HPLC system.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared standards and samples.

    • Run the gradient program. The total run time may be around 46 minutes to separate all vitamers and the metabolite 4-pyridoxic acid.

Quantitative Data Summary

Table 1: Example HPLC Operating Conditions for Vitamin B6 Analysis

ParameterMethod 1 (RP-HPLC/UV)Method 2 (RP-HPLC/UV)Method 3 (RP-HPLC/Fluorescence)
Column Galaksil C18 (4.6x250mm, 5µm)C-18 (4.6 x 150 mm, 5 µm)C18 (ODS)
Mobile Phase 10% MeOH, 90% Water with 0.04% Sodium Pentane Sulfonate33% MeOH, 67% Water with 0.05 M 1-Heptanesulfonic Acid Sodium Salt & 0.05% TriethylamineGradient of Acetonitrile (0.5-15%) in Potassium Phosphate Buffer with 1-Octanesulfonic Acid & Triethylamine
pH 3.02.32.16
Flow Rate 1.0 mL/min0.5 mL/minNot Specified
Temperature 30 °C28 °CNot Specified
Detection UV at 291 nmUV at 210 nmFluorescence (Ex: 328 nm, Em: 393 nm)

Visualizations

Experimental Workflow

G General Workflow for Vitamin B6 Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Obtain Sample (e.g., Plasma, Food Homogenate) Extract Acid Extraction / Protein Precipitation (e.g., TCA, PCA) Sample->Extract Centrifuge Centrifugation Extract->Centrifuge Filter Filter Supernatant (0.2 µm filter) Centrifuge->Filter HPLC HPLC System (Pump, Injector, Column Oven) Filter->HPLC Inject Sample Column C18 or HILIC Column HPLC->Column Detection Detection (UV or Fluorescence) Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (vs. Standard Curve) Integration->Quantification

Caption: General workflow for vitamin B6 analysis.

Troubleshooting Logic

G Troubleshooting Poor Peak Resolution Start Problem: Poor Resolution / Co-elution Opt_pH Adjust Mobile Phase pH (e.g., test range 2.0-4.0) Start->Opt_pH Check_pH Resolution Improved? Opt_pH->Check_pH Opt_Organic Change Organic Modifier (ACN <=> MeOH) or Adjust Gradient Slope Check_pH->Opt_Organic No End_Success Problem Solved Check_pH->End_Success Yes Check_Organic Resolution Improved? Opt_Organic->Check_Organic Opt_Flow Decrease Flow Rate Check_Organic->Opt_Flow No Check_Organic->End_Success Yes Check_Flow Resolution Improved? Opt_Flow->Check_Flow Check_Flow->End_Success Yes End_Fail Consider Different Column (e.g., HILIC, Polar-Endcapped) Check_Flow->End_Fail No

Caption: Troubleshooting logic for poor peak resolution.

References

Technical Support Center: Detection of 4-Pyridoxic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of 4-pyridoxic acid (4-PA) in biological samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Question Possible Cause(s) Suggested Solution(s)
No or low 4-PA peak detected Sample Degradation: 4-PA may be unstable under certain storage conditions.Ensure samples are stored at -80°C.[1] Long-term stability at this temperature has been demonstrated for at least two months.
Inefficient Extraction: The protein precipitation step may be incomplete, leading to loss of 4-PA.Use effective protein precipitation agents like perchloric acid or trichloroacetic acid.[1][2] Ensure proper mixing and centrifugation as per the protocol.
Suboptimal Detection Wavelength/Settings: Incorrect wavelength settings for UV or fluorescence detectors will result in poor signal.For UV detection, set the wavelength to 302 nm.[1] For fluorescence detection, typical excitation is around 328 nm and emission at 393 nm, though this can vary with derivatization.[3]
Derivatization Failure: If using a derivatization method to enhance fluorescence, the reaction may be incomplete.Evaluate different derivatization reagents such as semicarbazide, chlorite, or sodium bisulfite to find the best performance for your sample type. Optimize reaction conditions like temperature and time.
Poor peak shape (e.g., tailing, fronting, or broad peaks) Column Overload: Injecting too much sample can lead to distorted peak shapes.Dilute the sample or reduce the injection volume.
Contaminated Guard or Analytical Column: Particulates or strongly retained compounds from the sample matrix can affect peak shape.Use a guard column and replace it regularly. If the analytical column is suspected, perform a column wash according to the manufacturer's instructions.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of 4-PA and its interaction with the stationary phase.Adjust the mobile phase pH. A pH of around 3.5 is commonly used for reversed-phase separation of 4-PA.
High background noise Contaminated Mobile Phase or HPLC System: Impurities in the mobile phase or system components can lead to a noisy baseline.Filter and degas the mobile phase. Flush the HPLC system thoroughly.
Detector Malfunction: The detector lamp may be failing or the detector may be improperly calibrated.Check the detector lamp's usage hours and replace if necessary. Perform detector calibration as per the manufacturer's guidelines.
Inconsistent retention times Fluctuations in Mobile Phase Composition or Flow Rate: Inconsistent pumping can lead to shifts in retention time.Ensure the mobile phase is well-mixed and degassed. Check the HPLC pump for leaks and ensure it is delivering a stable flow rate.
Temperature Variations: Changes in column temperature can affect retention times.Use a column oven to maintain a consistent temperature.
Matrix effects (ion suppression or enhancement in LC-MS/MS) Co-eluting Endogenous Compounds: Components in the biological matrix can interfere with the ionization of 4-PA.Improve sample cleanup procedures. Consider solid-phase extraction (SPE) for cleaner extracts. Optimize the chromatographic separation to resolve 4-PA from interfering compounds.
Sample Dilution: High concentrations of matrix components can be reduced by diluting the sample.Dilute the sample with a suitable blank matrix or mobile phase.

Frequently Asked Questions (FAQs)

1. What is the most sensitive method for detecting 4-pyridoxic acid?

High-Performance Liquid Chromatography with fluorescence detection (HPLC-FLD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most sensitive methods for the detection of 4-PA. HPLC-FLD is often preferred for its balance of sensitivity, cost-effectiveness, and ease of use. LC-MS/MS offers superior specificity and sensitivity, making it ideal for complex matrices or when very low detection limits are required.

2. How can I improve the sensitivity of my HPLC-UV method for 4-PA detection?

While HPLC with UV detection is a straightforward method, its sensitivity for 4-PA can be limited. To improve sensitivity, consider the following:

  • Switch to Fluorescence Detection: 4-PA is naturally fluorescent, and using a fluorescence detector will significantly increase sensitivity compared to UV detection.

  • Derivatization: Chemical derivatization can be employed to enhance the fluorescence properties of 4-PA. This can be done pre-column, post-column, or within the mobile phase.

  • Optimize Sample Preparation: A clean sample with minimal interfering substances will result in a better signal-to-noise ratio.

3. What are the key considerations for sample preparation of urine and plasma for 4-PA analysis?

For both urine and plasma, the primary goal of sample preparation is to remove proteins that can interfere with the analysis and damage the HPLC column.

  • Urine: Protein precipitation with an acid like 6% perchloric acid is a common and effective method.

  • Plasma/Serum: Protein precipitation with trichloroacetic acid or metaphosphoric acid is frequently used. Centrifugation is then performed to separate the precipitated proteins from the supernatant containing 4-PA.

4. What is a typical limit of quantification (LOQ) for 4-PA in biological samples?

The LOQ for 4-PA can vary significantly depending on the analytical method and the biological matrix.

  • For HPLC-UV in urine, an LOQ of 0.0125 µM has been reported.

  • For HPLC with fluorescence detection in serum, LOQs as low as 0.9 nmol/L have been achieved.

  • A two-dimensional LC-UV method reported an LOQ of 0.4 nmol/L in plasma.

  • LC-MS/MS methods can achieve even lower LOQs.

Quantitative Data Summary

The following table summarizes the quantitative performance of various methods for the detection of 4-pyridoxic acid.

MethodBiological MatrixLimit of Quantification (LOQ)Limit of Detection (LOD)Reference
HPLC-UVHuman Urine0.0125 µMNot Reported
HPLC-FLDHuman Serum0.9 nmol/L0.3 nmol/L
HPLC-FLDHuman Plasma6.3 nM2.1 nM
2D-LC-UVAnimal Plasma0.4 nmol/L0.2 nmol/L
HPLC-FLDHuman Plasma3.3-339 nmol/L (Analytical Range)Not Reported

Experimental Protocols

Detailed Methodology for HPLC-UV Detection of 4-PA in Human Urine

1. Sample Preparation:

  • To a 1.5 mL microcentrifuge tube, add equal volumes of urine sample and 6% perchloric acid (e.g., 500 µL of each).
  • Vortex the mixture for 30 seconds to precipitate proteins.
  • Centrifuge at 10,000 x g for 5 minutes.
  • Transfer the supernatant to a new tube and centrifuge again at 10,000 x g for 5 minutes.
  • Transfer 100 µL of the final supernatant to an HPLC vial for injection.

2. HPLC Conditions:

  • Column: Waters Symmetry® C18, 250 mm × 4.6 mm, 5 µm
  • Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate, with the pH adjusted to 3.5 using 85% o-phosphoric acid.
  • Flow Rate: 1 mL/min
  • Injection Volume: 50 µL
  • Column Temperature: 25°C
  • UV Detector Wavelength: 302 nm

3. Preparation of Standards:

  • Prepare a 1 mM stock solution of 4-pyridoxic acid in water.
  • Prepare working standard solutions ranging from 0.0125 µM to 0.8 µM by diluting the stock solution with charcoal-pre-treated urine.
  • Store all solutions at -80°C.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis urine Urine Sample add_pa Add 6% Perchloric Acid (1:1) urine->add_pa vortex Vortex 30s add_pa->vortex centrifuge1 Centrifuge 10,000 x g, 5 min vortex->centrifuge1 supernatant1 Transfer Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge 10,000 x g, 5 min supernatant1->centrifuge2 supernatant2 Transfer Supernatant to Vial centrifuge2->supernatant2 inject Inject 50 µL into HPLC supernatant2->inject separation C18 Column Separation inject->separation detection UV Detection at 302 nm separation->detection data Data Acquisition & Analysis detection->data

Caption: Experimental workflow for 4-pyridoxic acid detection by HPLC-UV.

troubleshooting_logic cluster_sample Sample Integrity cluster_instrument Instrument Settings cluster_column Chromatography start No or Low Peak storage Check Storage Conditions (-80°C) start->storage extraction Verify Extraction Protocol start->extraction wavelength Confirm Detector Wavelength start->wavelength derivatization Check Derivatization Reaction start->derivatization mobile_phase Check Mobile Phase pH & Composition start->mobile_phase flow_rate Verify Flow Rate start->flow_rate

Caption: Troubleshooting logic for no or low 4-PA peak detection.

References

Technical Support Center: Troubleshooting Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using deuterated internal standards (D-IS) in analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a deuterated internal standard in LC-MS analysis?

A deuterated internal standard is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium. Its main purpose is to serve as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Since the D-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known amount of the D-IS to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification, leading to more accurate and precise results.[1]

Q2: How many deuterium atoms are ideal for an internal standard?

Typically, a deuterated compound should contain between two to ten deuterium atoms.[1] The optimal number depends on the analyte's molecular weight and the desired mass shift. A sufficient number of deuterium atoms is necessary to ensure that the mass-to-charge ratio (m/z) of the D-IS is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference.[1] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte, which is undesirable.

Q3: What are the essential purity requirements for a reliable deuterated internal standard?

For dependable results, deuterated internal standards must have both high chemical and isotopic purity. Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended. High chemical purity ensures no other compounds interfere with the analysis, while high isotopic purity minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.

Troubleshooting Guides

Issue 1: Isotopic Exchange (Back-Exchange)

Q: I am observing a loss of my deuterated internal standard's signal over time, or I am seeing an unexpected increase in my analyte's signal. Could this be due to isotopic exchange?

A: Yes, this phenomenon, known as isotopic or back-exchange, can occur when deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or sample matrix. This leads to a decrease in the D-IS signal and a corresponding artificial increase in the analyte signal, compromising the accuracy of your results.

Troubleshooting Steps:

  • Evaluate Labeling Position: Deuterium atoms on heteroatoms (like -OH, -NH, -SH) or on carbons adjacent to heteroatoms or carbonyl groups are more susceptible to exchange. When selecting or synthesizing a D-IS, choose one where the deuterium labels are on stable, non-exchangeable positions of the carbon skeleton.

  • Assess Solvent and pH Effects: The rate of back-exchange can be influenced by the pH and composition of your solvents. Avoid highly acidic or basic conditions during sample preparation and storage if your D-IS is known to have labile deuterium atoms. The exchange rate is often at its minimum around pH 2.5-3.

  • Consider Temperature: Elevated temperatures can accelerate the rate of isotopic exchange. Store your D-IS solutions and samples at low temperatures (e.g., 4°C or -20°C) and minimize their time at room temperature.

  • Conduct Stability Tests: Incubate the D-IS in the final sample matrix and mobile phase for varying lengths of time to assess its stability under your specific experimental conditions.

  • Alternative Isotopes: If back-exchange is unavoidable, consider using a stable isotope-labeled internal standard with ¹³C or ¹⁵N, as these are not susceptible to exchange.

Experimental Protocol: Assessing Deuterium Exchange

Objective: To determine if isotopic exchange is occurring under your specific analytical conditions.

Methodology:

  • Prepare Samples:

    • T=0 Samples: Spike a known concentration of the D-IS into the blank matrix and immediately process it according to your standard sample preparation protocol.

    • Incubated Matrix Samples: Spike the D-IS into the blank matrix and incubate under conditions that mimic your experimental workflow (e.g., room temperature for 4 hours).

    • Solvent Stability Samples: Spike the D-IS into your sample reconstitution solvent and incubate under similar conditions.

  • Sample Processing: After the designated incubation period, process the incubated samples using your established extraction/preparation method.

  • LC-MS/MS Analysis: Analyze all samples and monitor the signal for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Analysis: Compare the peak area of the D-IS in the incubated samples to the T=0 samples. A significant decrease in the D-IS signal suggests degradation or exchange. Also, monitor for an increase in the unlabeled analyte signal in the incubated samples.

Issue 2: Purity Issues

Q: My calibration curve has a non-zero intercept, or I am observing a signal for my analyte in my blank samples. Could this be a purity issue with my deuterated internal standard?

A: Yes, these issues can arise from impurities in your deuterated internal standard. There are two primary types of purity to consider:

  • Chemical Purity: The presence of other compounds in your D-IS solution can lead to interfering peaks in your chromatogram.

  • Isotopic Purity: The presence of the unlabeled analyte as an impurity in your D-IS is a common problem. This will contribute to the analyte signal, leading to a positive bias in your results, especially at the lower end of your calibration curve.

Troubleshooting Steps:

  • Assess Purity: Inject a high concentration of the internal standard solution without the analyte to check for any signal at the analyte's mass transition.

  • Consult Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity of the standard.

  • Contact Supplier: If significant unlabeled analyte is detected, contact the supplier for a higher purity batch.

  • Determine Contribution to Analyte Signal: Prepare a "zero sample" (blank matrix + D-IS at the working concentration). The measured peak area of the analyte in this sample represents the contribution from the D-IS.

Data Presentation: Purity Recommendations

Purity TypeRecommended SpecificationRationale
Chemical Purity >99%To prevent interference from other compounds that may affect the accuracy and precision of the assay.
Isotopic Purity/Enrichment ≥98%To minimize the contribution of the unlabeled analyte in the D-IS, which can lead to overestimation of the analyte concentration, especially at the lower limit of quantification (LLOQ).
Issue 3: Matrix Effects

Q: My deuterated internal standard is not adequately compensating for signal suppression/enhancement. Why is this happening?

A: While deuterated internal standards are excellent tools to mitigate matrix effects, they may not always provide perfect compensation. This can happen if the analyte and the D-IS experience differential matrix effects. A primary cause is a slight chromatographic separation between the analyte and the D-IS, which exposes them to different matrix components as they enter the mass spectrometer.

Troubleshooting Steps:

  • Evaluate Chromatographic Co-elution: Ensure that your analyte and D-IS are co-eluting perfectly. Even a slight chromatographic separation can lead to differential matrix effects.

  • Post-Column Infusion Experiment: This experiment can help you visualize regions of ion suppression or enhancement in your chromatogram. By infusing a constant flow of your analyte and D-IS post-column while injecting a blank matrix extract, you can identify if your peaks are eluting in a region of significant matrix effects.

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibration curve accurately reflects the matrix effects.

  • Improve Sample Preparation: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering matrix components.

  • Dilution: Diluting your samples can reduce the concentration of matrix components and mitigate their effect on ionization.

Mandatory Visualization: Troubleshooting Matrix Effects

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Mitigation Strategies Poor Reproducibility Poor Reproducibility Verify Co-elution Verify Co-elution Poor Reproducibility->Verify Co-elution Inaccurate Quantification Inaccurate Quantification Inaccurate Quantification->Verify Co-elution Post-Column Infusion Post-Column Infusion Verify Co-elution->Post-Column Infusion if separation exists Matrix-Matched Calibrators Matrix-Matched Calibrators Post-Column Infusion->Matrix-Matched Calibrators Improve Sample Prep Improve Sample Prep Matrix-Matched Calibrators->Improve Sample Prep Sample Dilution Sample Dilution Improve Sample Prep->Sample Dilution

Caption: Troubleshooting workflow for differential matrix effects.

Issue 4: Chromatographic Co-elution Issues

Q: My deuterated internal standard is separating from my analyte on the chromatographic column. Why is this happening and how can I fix it?

A: This phenomenon is known as the "isotope effect" and is a common issue with deuterated internal standards. The C-D bond is slightly shorter and stronger than the C-H bond, which can lead to subtle differences in polarity and interaction with the stationary phase. In reversed-phase chromatography, the deuterated compound often elutes slightly earlier than the non-deuterated analyte.

Troubleshooting Steps:

  • Optimize Chromatography:

    • Gradient Modification: Adjust the gradient slope to be less steep in the region where your analyte and D-IS elute. This can help to improve co-elution.

    • Column Chemistry: Experiment with different stationary phase chemistries (e.g., C18, C8, Phenyl-Hexyl) to find one that minimizes the isotope effect for your compounds.

  • Consider Alternative Isotopes: If co-elution cannot be achieved, consider using a ¹³C or ¹⁵N labeled internal standard, which are less prone to chromatographic shifts.

Mandatory Visualization: Isotope Effect Workflow

cluster_input Observation cluster_process Troubleshooting cluster_output Resolution start Analyte and D-IS Separation Observed step1 Modify Gradient start->step1 step2 Change Column Chemistry step1->step2 Failure end1 Co-elution Achieved step1->end1 Success step2->end1 Success end2 Use 13C or 15N IS step2->end2 Failure

References

Correcting for Isotopic Interference in Mass Spectrometry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to isotopic interference in mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in mass spectrometry?

Isotopic interference occurs when ions of different elemental or molecular compositions have the same nominal mass-to-charge ratio (m/z), leading to overlapping signals in the mass spectrum. This can significantly compromise the accuracy and precision of both quantitative and qualitative analyses. There are two primary types of isotopic interference:

  • Isobaric interference: This arises when isotopes of different elements have the same mass number. For example, ⁵⁸Fe⁺ and ⁵⁸Ni⁺ are isobaric and will appear at the same m/z value.[1][2][3]

  • Polyatomic (or molecular) interference: This is caused by the formation of molecular ions in the plasma or ion source that have the same nominal mass as the analyte of interest.[1][2] A common example in inductively coupled plasma mass spectrometry (ICP-MS) is the interference of ⁴⁰Ar³⁵Cl⁺ on ⁷⁵As⁺.

Q2: How can I identify potential isotopic interferences in my experiment?

Identifying potential interferences involves a combination of theoretical prediction and experimental verification:

  • Consult Isotope Tables: Review tables of natural isotopic abundances to identify potential isobaric interferences for your analyte of interest.

  • Analyze Your Matrix: Consider the elemental composition of your sample matrix, solvents, and any gases used during the analysis. High concentrations of elements like argon, chlorine, sulfur, or sodium can lead to the formation of polyatomic ions.

  • Run a Blank: Analyze a blank sample (containing the matrix but not the analyte) to identify background signals that may overlap with your analyte's m/z.

  • Use High-Resolution Mass Spectrometry (HR-MS): If available, HR-MS can often resolve ions with the same nominal mass but different exact masses, confirming the presence of multiple species.

Q3: What are the common strategies to minimize or correct for isotopic interference?

There are several strategies that can be employed, ranging from instrumental optimization to mathematical correction:

  • Instrumental Approaches:

    • Collision/Reaction Cells (in ICP-MS): These devices use gases to react with or physically separate interfering ions from the analyte ions. For example, helium can be used as a collision gas to reduce the kinetic energy of larger polyatomic ions, allowing them to be filtered out.

    • High-Resolution Mass Spectrometry (HR-MS): By providing sufficient mass resolving power, HR-MS can separate analyte signals from interfering ions with slightly different exact masses.

    • Optimizing Plasma Conditions (in ICP-MS): Adjusting plasma parameters can help minimize the formation of certain polyatomic ions.

  • Methodological Approaches:

    • Selection of an Interference-Free Isotope: When possible, choose to monitor an isotope of your analyte that is not subject to known interferences.

    • Mathematical Correction: This involves measuring a different isotope of the interfering element and using its known isotopic abundance to calculate and subtract the contribution of the interference from the analyte signal.

    • Sample Preparation: Removing the matrix component causing the interference before analysis can be an effective strategy.

    • Use of Stable Isotope-Labeled Internal Standards (SIL-IS): In quantitative assays, using a SIL-IS can help correct for interferences. However, it's crucial to ensure the SIL-IS itself doesn't suffer from or cause interference.

Troubleshooting Guides

Problem 1: Higher-than-expected signal for my analyte, suspecting isotopic interference.

  • Symptom: The measured intensity of your analyte is unexpectedly high, potentially leading to inaccurate quantification.

  • Troubleshooting Steps:

    • Identify Potential Interference: Review the elemental composition of your sample matrix, acids, and solvents. Consult a table of common polyatomic interferences relevant to your mass spectrometry technique (e.g., ICP-MS).

    • Confirm Presence of Interference:

      • Analyze a blank sample containing only the matrix. A signal at the analyte's m/z indicates a background interference.

      • If you have access to a high-resolution instrument, check if the peak at the analyte's m/z is a singlet or a multiplet. A multiplet confirms the presence of multiple species.

    • Implement a Correction Strategy: Based on the nature of the interference, choose an appropriate correction method as outlined in the FAQs.

Problem 2: Non-linear calibration curve, possibly due to isotopic interference between the analyte and the stable isotope-labeled internal standard (SIL-IS).

  • Symptom: Your calibration curve deviates from linearity, particularly at low or high concentrations, which can bias quantitative results.

  • Troubleshooting Steps:

    • Evaluate Isotopic Purity of the Internal Standard: Ensure that the internal standard is not contaminated with the unlabeled analyte. A signal for the native analyte in a sample containing only the internal standard would indicate contamination.

    • Check for Cross-Talk: Naturally occurring isotopes of the analyte can contribute to the signal of the internal standard, and vice-versa. This becomes more pronounced for compounds rich in isotopes like Cl, Br, or S, and for high analyte-to-internal standard concentration ratios.

    • Apply a Non-Linear Calibration Function: Instead of a linear regression, use a non-linear fitting model that accounts for the mutual isotopic contribution between the analyte and the internal standard.

Experimental Protocols

Protocol 1: Mathematical Correction for Isobaric Interference

This protocol describes the process for correcting the interference of an isobaric element on the analyte of interest. The example used is the correction for the interference of ¹¹⁴Sn on ¹¹⁴Cd.

  • Select Isotopes:

    • Analyte isotope: ¹¹⁴Cd (subject to interference)

    • Interfering element isotope for monitoring: ¹¹⁸Sn (assumed to be free of other interferences)

    • Reference isotope for analyte (optional, for mass bias correction): ¹¹¹Cd

  • Measure Signal Intensities: Acquire the mass spectrum and measure the signal intensities (counts per second) at m/z 111, 114, and 118.

  • Calculate the Contribution of the Interference:

    • Use the known natural isotopic abundances of ¹¹⁴Sn and ¹¹⁸Sn.

    • The formula to calculate the interfering signal at m/z 114 is: Intensity¹¹⁴Sn interference = Intensity¹¹⁸Sn measured * (Abundance¹¹⁴Sn / Abundance¹¹⁸Sn)

  • Correct the Analyte Signal:

    • Subtract the calculated interference contribution from the total measured signal at m/z 114: Intensity¹¹⁴Cd corrected = Intensity¹¹⁴ measured - Intensity¹¹⁴Sn interference

  • Calculate Analyte Concentration: Use the corrected intensity of ¹¹⁴Cd for quantification.

Data Presentation: Correction Calculation for ¹¹⁴Sn Interference on ¹¹⁴Cd

ParameterSymbolValueSource
Measured Intensity at m/z 118Intensity¹¹⁸Sn measuredUser MeasuredMass Spectrometer
Natural Abundance of ¹¹⁴SnAbundance¹¹⁴Sn0.66%Isotope Abundance Table
Natural Abundance of ¹¹⁸SnAbundance¹¹⁸Sn24.22%Isotope Abundance Table
Calculated ¹¹⁴Sn InterferenceIntensity¹¹⁴Sn interferenceCalculatedUsing the formula above
Measured Intensity at m/z 114Intensity¹¹⁴ measuredUser MeasuredMass Spectrometer
Corrected ¹¹⁴Cd IntensityIntensity¹¹⁴Cd correctedCalculatedUsing the formula above

Visualizations

Isotopic_Interference_Correction_Workflow start Start: Suspected Isotopic Interference identify Identify Potential Interferences (Matrix, Blanks, HR-MS) start->identify is_interference Interference Confirmed? identify->is_interference no_interference No Interference Proceed with Analysis is_interference->no_interference No choose_method Choose Correction Strategy is_interference->choose_method Yes instrumental Instrumental Methods (e.g., Collision Cell, HR-MS) choose_method->instrumental methodological Methodological Approaches choose_method->methodological apply_correction Apply Correction & Quantify instrumental->apply_correction select_isotope Select Interference-Free Isotope methodological->select_isotope math_correction Mathematical Correction methodological->math_correction sample_prep Sample Preparation methodological->sample_prep select_isotope->apply_correction math_correction->apply_correction sample_prep->apply_correction end End: Corrected Data apply_correction->end

Caption: Workflow for identifying and correcting isotopic interference.

Mathematical_Correction_Logic start Start: Perform Mathematical Correction measure_signals Measure Signal Intensities (Analyte & Interferent Isotopes) start->measure_signals get_abundances Obtain Natural Isotopic Abundances measure_signals->get_abundances calculate_interference Calculate Interference Contribution get_abundances->calculate_interference subtract_interference Subtract Interference from Analyte Signal calculate_interference->subtract_interference corrected_signal Obtain Corrected Analyte Signal subtract_interference->corrected_signal quantify Perform Quantification corrected_signal->quantify

Caption: Logical steps for mathematical correction of isotopic interference.

References

Strategies to enhance the recovery of 4-pyridoxic acid from plasma

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 4-pyridoxic acid (4-PA) in plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for extracting 4-pyridoxic acid from plasma?

A1: The most frequently reported and straightforward method for extracting 4-pyridoxic acid from plasma is protein precipitation. This technique involves adding a protein precipitating agent, such as trichloroacetic acid (TCA), perchloric acid, or metaphosphoric acid, to the plasma sample. This denatures and precipitates the plasma proteins, which can then be separated by centrifugation, leaving the smaller molecule, 4-PA, in the supernatant. The supernatant can then be directly injected into an HPLC system or further processed.

Q2: What are the typical concentrations of 4-pyridoxic acid found in human plasma?

A2: The concentration of 4-pyridoxic acid in healthy individuals can vary but is generally in the nanomolar range. Median concentrations are often reported to be between 17.5 and 27.3 nmol/L. However, these levels can be influenced by factors such as vitamin B6 intake, renal function, and certain health conditions.

Q3: Which anticoagulant is recommended for plasma collection for 4-PA analysis?

A3: Heparinized plasma is often preferred as it has been shown to introduce minimal bias for 4-PA analysis compared to serum. EDTA plasma has also been used successfully, showing low bias for 4-PA; however, it may cause interference with the analysis of other B6 vitamers like pyridoxal 5'-phosphate (PLP).

Q4: What are the common analytical techniques used for the quantification of 4-pyridoxic acid?

A4: High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for quantifying 4-pyridoxic acid. This is often coupled with fluorescence or ultraviolet (UV) detection. For enhanced sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is also employed.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of 4-pyridoxic acid in plasma.

Low Recovery of 4-Pyridoxic Acid

Problem: I am experiencing low recovery of 4-pyridoxic acid after sample preparation.

Possible Cause Recommended Solution
Incomplete Protein Precipitation Ensure the correct ratio of precipitating agent to plasma is used. A common ratio is 1:1 or 2:1 (precipitating agent:plasma). Vortex the mixture thoroughly and allow for a sufficient incubation period (e.g., 10 minutes on ice) to ensure complete protein precipitation.
Analyte Adsorption to Precipitated Proteins After adding the precipitating agent, ensure vigorous mixing to release any 4-PA that may be bound to proteins. Centrifugation at a high speed (e.g., >10,000 x g) for an adequate time (e.g., 10-15 minutes) is crucial for a compact pellet and clean supernatant.
Inefficient Solid-Phase Extraction (SPE) If using SPE, ensure the sorbent is appropriate for the acidic nature of 4-PA (a weak anion). A mixed-mode or weak anion exchange sorbent may be suitable. Optimize the pH of the loading, washing, and elution steps. The sample pH should be adjusted to ensure 4-PA is in its ionized form for retention on an anion exchange sorbent.
Degradation of 4-Pyridoxic Acid 4-Pyridoxic acid is generally stable, but exposure to strong light or extreme pH for prolonged periods should be avoided. Prepare samples under subdued light and process them promptly.
HPLC and LC-MS/MS Issues

Problem: I am observing chromatographic issues such as peak tailing, ghost peaks, or significant matrix effects.

Issue Possible Cause Recommended Solution
Peak Tailing Secondary Interactions with Column: Residual silanols on the silica-based column can interact with the carboxyl group of 4-PA.Use a mobile phase with a buffer at an appropriate pH (e.g., phosphate buffer at pH 2-3) to suppress the ionization of silanol groups. Using a highly end-capped column or a column with a different stationary phase (e.g., polymer-based) can also mitigate this issue.
Ghost Peaks System Contamination: Carryover from previous injections or contamination in the mobile phase or system components.Inject a blank (mobile phase) to confirm the presence of a ghost peak. If a peak is observed, flush the injector and column with a strong solvent. Ensure the use of high-purity HPLC-grade solvents and fresh mobile phase.
Matrix Effects (LC-MS/MS) Co-eluting Endogenous Components: Phospholipids and other components from the plasma matrix can co-elute with 4-PA, causing ion suppression or enhancement.Improve sample cleanup by using a more effective protein precipitation method or by employing solid-phase extraction. Chromatographic separation can be optimized to separate 4-PA from interfering components. The use of a stable isotope-labeled internal standard for 4-pyridoxic acid is highly recommended to compensate for matrix effects.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for 4-Pyridoxic Acid Recovery
Method Precipitating/Elution Solvent Reported Recovery (%) Reference
Protein PrecipitationTrichloroacetic Acid (TCA)~100%
Protein PrecipitationPerchloric AcidNot explicitly stated, but method showed good analytical performance
Solid-Phase Extraction (SPE)Methanol>92% (for similar small molecules)
Table 2: Analytical Performance of HPLC Methods for 4-Pyridoxic Acid Quantification
Parameter Value Methodology Reference
Limit of Quantitation (LOQ) 0.9 nmol/LHPLC with fluorescence detection
Intra-day Precision (%CV) 0.9 - 1.8%HPLC with fluorescence detection
Inter-day Precision (%CV) 3.7 - 5.6%HPLC with fluorescence detection
Analytical Recovery 97 - 102%HPLC with fluorescence detection

Experimental Protocols

Protocol 1: Protein Precipitation using Trichloroacetic Acid (TCA)
  • To 100 µL of plasma, add 100 µL of 10% (w/v) TCA.

Technical Support Center: Optimizing Mobile Phase Composition for Vitamin B6 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of vitamin B6 (pyridoxine and its vitamers) using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the common forms of vitamin B6, and how does this affect HPLC analysis?

A1: Vitamin B6 exists in several forms, collectively known as vitamers. The most common are pyridoxine (PN), pyridoxal (PL), and pyridoxamine (PM), along with their phosphorylated counterparts (e.g., pyridoxal 5'-phosphate, PLP). These forms have different polarities and may require specific mobile phase conditions for optimal separation. For instance, pyridoxamine is known to exhibit significant peak tailing due to its basic nature.

Q2: Why am I observing poor retention of vitamin B6 on my C18 column?

A2: Vitamin B6 and its vitamers are relatively polar molecules.[1] On a standard reversed-phase C18 column with a highly aqueous mobile phase, they may elute very early, close to the solvent front.[2] To increase retention, you can consider adding an ion-pairing reagent to the mobile phase or using a column with a different stationary phase, such as one designed for polar analytes.[2]

Q3: What is the purpose of using an ion-pairing reagent in the mobile phase?

A3: Ion-pairing reagents are used to increase the retention of ionic or highly polar analytes on a reversed-phase column. For vitamin B6 analysis, which can be cationic, an anionic ion-pairing reagent (e.g., hexane sulfonate or heptane sulfonate) is added to the mobile phase.[3] The reagent forms a neutral ion pair with the vitamin B6 molecule, increasing its hydrophobicity and thus its retention on the nonpolar stationary phase.

Q4: What is the optimal pH for the mobile phase in vitamin B6 analysis?

A4: The pH of the mobile phase is a critical parameter as it affects the ionization state of vitamin B6 vitamers. A lower pH (typically around 2.5 to 3.5) is often used to suppress the ionization of residual silanol groups on the silica-based column packing, which can cause peak tailing. However, the optimal pH will depend on the specific vitamers being separated and the type of column used.

Q5: What detection wavelength is recommended for vitamin B6 analysis?

A5: The choice of detection wavelength depends on the specific vitamer being analyzed. A wavelength of 290 nm is commonly used for pyridoxine. However, other wavelengths such as 254 nm and 280 nm have also been reported. For simultaneous analysis of multiple vitamers, a diode array detector (DAD) can be beneficial to monitor multiple wavelengths. For higher sensitivity and specificity, fluorescence detection can be employed, often with post-column derivatization.

Troubleshooting Guide

Common Chromatographic Problems and Solutions
ProblemPotential Cause(s)Suggested Solution(s)
Poor Retention Time / Early Elution - High polarity of vitamin B6 vitamers.- Mobile phase is too strong (high organic content).- Introduce an ion-pairing reagent (e.g., sodium 1-hexanesulfonate) to the mobile phase.- Decrease the percentage of the organic modifier (e.g., methanol or acetonitrile) in the mobile phase.- Use a more retentive stationary phase or a column designed for polar analytes.
Peak Tailing - Interaction of basic vitamin B6 vitamers with acidic silanol groups on the column.- Secondary interactions with the stationary phase.- Lower the mobile phase pH to 2.5-3.5 with an acid like phosphoric acid or acetic acid to suppress silanol activity.- Add a competing base like triethylamine (TEA) to the mobile phase to block active sites on the column.- Use a modern, end-capped column with minimal residual silanol groups.
Co-elution of Vitamers - Insufficient selectivity of the mobile phase.- Adjust the mobile phase pH to alter the ionization and retention of individual vitamers.- Modify the concentration of the ion-pairing reagent.- Change the organic modifier (e.g., from methanol to acetonitrile) or use a gradient elution.
Irreproducible Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition or pH.- Temperature variations.- Ensure the column is thoroughly equilibrated with the mobile phase before each run.- Prepare fresh mobile phase daily and ensure accurate pH measurement.- Use a column oven to maintain a constant temperature.
Baseline Noise or Drift - Contaminated mobile phase or column.- Impure reagents.- Filter the mobile phase and samples before use.- Use high-purity solvents and reagents.- Flush the column with a strong solvent to remove contaminants.

Quantitative Data on Mobile Phase Composition

The following table summarizes different mobile phase compositions used for the HPLC analysis of vitamin B6 and their reported performance.

Mobile Phase CompositionColumnDetectionAnalyte(s)Key Findings
19% Ethanol, 77% Water, 4% Acetic AcidC18UV at 290 nmPyridoxine HClConsistent elution at 1.6 minutes.
0.015 M 1-Hexanesulfonic acid sodium salt in water (pH 3.0 with glacial acetic acid) and Methanol (gradient)C18UV at 280 nmVitamins B1, B2, B3, and B6Good separation and peak shape for all four vitamins.
10% Methanol, 90% Water with 0.04% Sodium pentane sulfonate (pH 3.0)C18UV at 291 nmVitamin B6 and impuritiesEnhanced retention of vitamin B6.
Potassium phosphate buffer with 1-octanesulfonic acid and triethylamine (pH 2.16) with an acetonitrile gradientC18Fluorescence (post-column derivatization)Six B6 vitamersSuccessful separation of all six vitamers.

Experimental Protocols

Detailed Methodology for Isocratic HPLC Analysis of Pyridoxine

This protocol is adapted from a method for the analysis of pyridoxine hydrochloride.

1. Materials and Reagents:

  • Pyridoxine hydrochloride standard

  • HPLC grade ethanol

  • HPLC grade water

  • Glacial acetic acid

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with UV detector

2. Preparation of Mobile Phase:

  • To prepare 1 L of the mobile phase, mix 190 mL of ethanol, 770 mL of water, and 40 mL of glacial acetic acid.

  • Degas the mobile phase by sonication or vacuum filtration.

3. Preparation of Standard Solutions:

  • Prepare a stock standard solution of pyridoxine hydrochloride in a suitable solvent (e.g., a mixture of 19% ethanol and 81% water).

  • Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range.

4. Chromatographic Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: 19% Ethanol, 77% Water, 4% Acetic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 290 nm

  • Column Temperature: Ambient

5. Sample Preparation:

  • Dissolve the sample in the sample solvent (19% ethanol, 81% water).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

6. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Quantify the amount of pyridoxine in the sample by comparing its peak area to the calibration curve.

Visualizations

TroubleshootingWorkflow cluster_problems Common Problems cluster_solutions_retention Solutions for Poor Retention cluster_solutions_tailing Solutions for Peak Tailing cluster_solutions_coelution Solutions for Co-elution start Chromatographic Issue Observed problem Identify the Problem start->problem poor_retention Poor Retention problem->poor_retention Early Elution peak_tailing Peak Tailing problem->peak_tailing Asymmetric Peak co_elution Co-elution problem->co_elution Overlapping Peaks ion_pair Add Ion-Pairing Reagent poor_retention->ion_pair reduce_organic Decrease Organic Modifier % poor_retention->reduce_organic lower_ph Lower Mobile Phase pH peak_tailing->lower_ph add_tea Add Triethylamine (TEA) peak_tailing->add_tea adjust_ph Adjust Mobile Phase pH co_elution->adjust_ph gradient Use Gradient Elution co_elution->gradient end_node Problem Resolved ion_pair->end_node reduce_organic->end_node lower_ph->end_node add_tea->end_node adjust_ph->end_node gradient->end_node

Caption: A troubleshooting workflow for common HPLC issues in vitamin B6 analysis.

IonPairChromatography cluster_column Reversed-Phase Column cluster_mobile_phase Mobile Phase stationary_phase Nonpolar Stationary Phase (C18) b6 Vitamin B6 (Cationic) ion_pair_complex Neutral Ion-Pair Complex b6->ion_pair_complex Forms ion_pair_reagent Ion-Pair Reagent (Anionic) ion_pair_reagent->ion_pair_complex ion_pair_complex->stationary_phase Increased Interaction & Longer Retention

Caption: The principle of ion-pair chromatography for enhancing vitamin B6 retention.

References

Reducing background noise in the LC-MS/MS analysis of 4-pyridoxic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing background noise during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 4-pyridoxic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of high background noise in the LC-MS/MS analysis of 4-pyridoxic acid?

High background noise in the analysis of 4-pyridoxic acid can originate from several sources, broadly categorized as solvent and mobile phase contaminants, sample-related issues, and instrument-related problems. Contaminants in solvents, even in LC-MS grade reagents, can introduce significant background ions.[1] Matrix effects from complex biological samples, such as plasma or urine, are a primary contributor, where co-eluting endogenous compounds interfere with the ionization of 4-pyridoxic acid.[2][3][4] Instrument-related sources include contamination of the ion source, transfer optics, and mass analyzer from previous analyses or from mobile phase additives.[5]

Q2: How can I minimize background noise originating from my solvents and mobile phase?

To minimize noise from your liquid chromatography system, it is crucial to use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Mobile phase additives like formic acid or ammonium acetate should also be of high purity and used at the lowest effective concentration. It is advisable to dedicate solvent bottles for LC-MS use and rinse them with a high-purity organic solvent before filling with aqueous solutions to prevent microbial growth and leaching of contaminants. Filtering mobile phases, especially those with salt additives, can also help reduce particulate matter that may contribute to noise.

Q3: What are the best practices for sample preparation of 4-pyridoxic acid to reduce background noise?

Effective sample preparation is critical for minimizing background noise. For biological matrices like plasma or cerebrospinal fluid (CSF), protein precipitation is a common and effective cleanup step. Trichloroacetic acid (TCA) and acetonitrile are frequently used protein precipitating agents. While TCA is effective, acetonitrile precipitation has been shown to improve chromatographic separation for vitamin B6 metabolites. The use of a stable isotope-labeled internal standard for 4-pyridoxic acid (e.g., 4-pyridoxic acid-d2) is highly recommended to compensate for matrix effects and any variability during sample preparation.

Q4: Can ion-pairing reagents be used to improve the chromatography of 4-pyridoxic acid, and what are the risks?

Ion-pairing reagents can improve the retention and peak shape of polar compounds like 4-pyridoxic acid on reversed-phase columns. However, their use in LC-MS is often discouraged as they are typically non-volatile and can contaminate the ion source and mass spectrometer, leading to persistent background noise and signal suppression. If ion-pairing is necessary, volatile reagents such as trifluoroacetic acid (TFA) at very low concentrations (<0.05%) may be considered, but thorough flushing of the LC system and mass spectrometer after use is essential. Alternative chromatographic techniques like HILIC (Hydrophilic Interaction Liquid Chromatography) may be a better option for retaining polar analytes without the need for ion-pairing reagents.

Troubleshooting Guide

High Baseline Noise Across the Entire Chromatogram
Potential Cause Troubleshooting Step Expected Outcome
Contaminated Solvents/Mobile Phase Prepare fresh mobile phase using new bottles of LC-MS grade solvents and additives.A significant reduction in the baseline noise level.
Flush the LC system thoroughly with the fresh mobile phase.Removal of contaminants from the fluidic path.
Contaminated LC-MS System Clean the ion source (e.g., ESI probe, capillary).Lower background ion intensity.
Check for and clean any visible contamination in the ion optics.Improved signal-to-noise ratio.
Leaking Fittings Inspect all LC fittings for any signs of leaks, especially between the column and the mass spectrometer.A stable baseline and consistent retention times.
High Background Noise in the Region of the 4-Pyridoxic Acid Peak
Potential Cause Troubleshooting Step Expected Outcome
Matrix Effects Optimize the sample preparation procedure to improve cleanup. Consider solid-phase extraction (SPE) for more complex matrices.Reduced co-elution of interfering compounds and a cleaner baseline around the analyte peak.
Dilute the sample extract, if sensitivity allows, to reduce the concentration of matrix components.A decrease in ion suppression or enhancement effects.
Co-eluting Isobaric Interference Modify the chromatographic gradient to improve the separation of 4-pyridoxic acid from interfering compounds.Baseline resolution of the analyte peak from interfering peaks.
If available, utilize high-resolution mass spectrometry to differentiate between 4-pyridoxic acid and isobaric interferences based on accurate mass.Confirmation of the identity of the peak and accurate quantification.
Formation of Adducts Review the mass spectrum for common adducts of 4-pyridoxic acid (e.g., [M+Na]+, [M+K]+).Identification of adducts that may be contributing to the background signal.
Optimize the mobile phase composition (e.g., by adding a small amount of ammonium formate) to promote the formation of a single, desired adduct (e.g., [M+H]+).A simplified mass spectrum with a more intense signal for the target ion.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a general guideline for the precipitation of proteins from plasma or serum samples for the analysis of 4-pyridoxic acid.

  • To 100 µL of plasma/serum sample in a microcentrifuge tube, add 10 µL of a stable isotope-labeled internal standard solution of 4-pyridoxic acid (e.g., 4-pyridoxic acid-d2) at a known concentration.

  • Add 300 µL of cold acetonitrile (or 10% trichloroacetic acid).

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters for 4-Pyridoxic Acid Analysis

The following are typical starting parameters for the LC-MS/MS analysis of 4-pyridoxic acid. Optimization will be required for your specific instrument and application.

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a common choice.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-5 min: 2% to 50% B

    • 5-6 min: 50% to 95% B

    • 6-7 min: Hold at 95% B

    • 7-8 min: 95% to 2% B

    • 8-10 min: Re-equilibrate at 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (example):

    • 4-Pyridoxic Acid: Precursor ion (m/z) 184.1 -> Product ion (m/z) 166.1

    • 4-Pyridoxic Acid-d2 (IS): Precursor ion (m/z) 186.1 -> Product ion (m/z) 168.1

  • Instrument Parameters (to be optimized):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Cone Gas Flow: ~50 L/hr

    • Desolvation Gas Flow: ~800 L/hr

    • Collision Energy: ~15 eV

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for 4-pyridoxic acid (PA) reported in the literature, providing a benchmark for expected assay sensitivity.

Analyte Matrix LOD (nmol/L) LOQ (nmol/L) Reference
4-Pyridoxic AcidUltra-pure water0.20.4
4-Pyridoxic AcidHuman Plasma-1.2 - 6.3
4-Pyridoxic AcidHuman Cerebrospinal Fluid0.09-

Visualizations

Troubleshooting Workflow for High Background Noise

TroubleshootingWorkflow Troubleshooting High Background Noise in 4-Pyridoxic Acid Analysis start High Background Noise Observed check_location Is the noise across the entire chromatogram or localized? start->check_location entire_chrom Entire Chromatogram check_location->entire_chrom Entire localized_noise Localized Noise (near PA peak) check_location->localized_noise Localized check_solvents Prepare fresh mobile phase with new LC-MS grade solvents/additives. entire_chrom->check_solvents optimize_sample_prep Optimize sample preparation (e.g., try SPE, sample dilution). localized_noise->optimize_sample_prep flush_system Thoroughly flush the LC system. check_solvents->flush_system noise_reduced1 Noise Reduced? flush_system->noise_reduced1 clean_source Clean the ion source and optics. noise_reduced1->clean_source No resolved Issue Resolved noise_reduced1->resolved Yes noise_reduced2 Noise Reduced? clean_source->noise_reduced2 check_leaks Check for system leaks. noise_reduced2->check_leaks No noise_reduced2->resolved Yes contact_support Contact Instrument Support check_leaks->contact_support matrix_effect_reduced Noise/Interference Reduced? optimize_sample_prep->matrix_effect_reduced modify_gradient Modify LC gradient for better separation. matrix_effect_reduced->modify_gradient No matrix_effect_reduced->resolved Yes separation_improved Separation Improved? modify_gradient->separation_improved check_adducts Investigate for adduct formation and optimize mobile phase. separation_improved->check_adducts No separation_improved->resolved Yes check_adducts->resolved

Caption: A decision-tree workflow for troubleshooting high background noise.

Key Factors Influencing Background Noise

FactorsInfluencingNoise Key Factors Influencing Background Noise cluster_sample Sample-Related cluster_lc LC System cluster_ms MS System matrix_effects Matrix Effects (Ion Suppression/Enhancement) background_noise High Background Noise matrix_effects->background_noise sample_cleanliness Sample Cleanliness (Protein Precipitation, SPE) sample_cleanliness->background_noise analyte_concentration Analyte Concentration analyte_concentration->background_noise mobile_phase Mobile Phase Purity (Solvents, Additives) mobile_phase->background_noise column_bleed Column Bleed column_bleed->background_noise system_contamination System Contamination (Tubing, Injector) system_contamination->background_noise source_contamination Ion Source Contamination source_contamination->background_noise ion_optics Dirty Ion Optics ion_optics->background_noise detector_noise Detector Noise detector_noise->background_noise

Caption: Major contributors to background noise in LC-MS/MS analysis.

References

Validation & Comparative

Cross-validation of different analytical methods for 4-pyridoxic acid measurement

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of 4-pyridoxic acid (4-PA), the primary catabolite of vitamin B6, is crucial for assessing vitamin B6 status and its implications in health and disease. This guide provides a comprehensive cross-validation of various analytical methods used for 4-PA quantification, offering a detailed comparison of their performance based on experimental data.

This publication objectively evaluates the most commonly employed techniques: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, it touches upon Capillary Electrophoresis (CE) as an alternative method.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method for 4-pyridoxic acid measurement depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of the most prevalent methods based on published validation studies.

MethodAnalyteMatrixLinearity RangeLimit of Quantification (LOQ)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy/Recovery (%)
HPLC-UV 4-PAUrine0.0125 - 0.8 µM[1]0.0125 µM[1]3.8 - 17.5%[1]Within 15-20%[1]Within ±15% of nominal concentration[1]
HPLC-FLD 4-PAPlasma8 - 60 nMNot explicitly stated, but detects nanomolar quantities12%7%84 - 105%
LC-MS/MS 4-PAPlasmaNot explicitly stated5 nmol/L<5%<5%Not explicitly stated
LC-MS/MS 4-PACSF5 - 200 nmol/LNot explicitly stated2.6% (in Ringer sol.) - 1.7% (in CSF)2.6% (in Ringer sol.) - 1.7% (in CSF)90.5 - 120.1% (in CSF)
Capillary Electrophoresis Vitamin B6 compoundsVariousR² > 0.99Not specified for 4-PA< 5%Not specifiedNot specified

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. Below are the experimental protocols for the key methods discussed.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is noted for its simplicity, low cost, and reproducibility, making it suitable for routine analysis of 4-PA in urine.

  • Sample Preparation: Urine samples are deproteinized by adding an equal volume of 6% perchloric acid. The mixture is vortexed and centrifuged. The resulting supernatant is then filtered and injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: Waters Symmetry® C18 (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer (pH 3.5) containing 2.5 mM sodium heptane polysulfonate.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 302 nm

    • Injection Volume: 50 µL

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

HPLC with fluorescence detection offers enhanced sensitivity for the quantification of 4-PA, particularly in plasma samples where concentrations can be lower.

  • Sample Preparation: Plasma proteins are precipitated using an acid, such as trichloroacetic acid. After centrifugation, the supernatant is collected for analysis.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution using a potassium phosphate buffer with an ion-pairing agent (e.g., 1-octanesulfonic acid) and an organic modifier like acetonitrile.

    • Post-column Derivatization: To enhance fluorescence, a post-column reaction with a reagent like sodium bisulfite in a phosphate buffer can be employed.

    • Detection: Fluorescence detector with excitation at 328 nm and emission at 393 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, making it a powerful tool for the analysis of 4-PA in complex biological matrices like plasma and cerebrospinal fluid (CSF).

  • Sample Preparation: Protein precipitation is a common sample preparation step. This can be achieved using trichloroacetic acid or acetonitrile. The supernatant is then injected into the LC-MS/MS system.

  • Chromatographic Conditions (UPLC-MS/MS for CSF):

    • Column: A suitable reversed-phase column for ultra-performance liquid chromatography.

    • Mobile Phase: A gradient of mobile phases, typically consisting of water and an organic solvent (e.g., acetonitrile), both containing a modifier like formic acid.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) is commonly used.

    • Detection: A triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode allows for the specific detection and quantification of 4-PA and its fragments.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and reagent volumes. While less common for routine 4-PA analysis, it has been applied to the separation of various vitamin B6 compounds.

  • Sample Preparation: Typically involves simple dilution and filtration of the sample.

  • Separation Conditions:

    • Capillary: Uncoated fused-silica capillary.

    • Background Electrolyte: A buffer solution, for instance, a sodium borate buffer (e.g., 35 mM, pH 9.3) which may contain an organic modifier like acetonitrile.

    • Separation Voltage: A high voltage (e.g., 21 kV) is applied across the capillary.

    • Detection: UV detection is a common method.

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the primary analytical methods discussed.

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis UrineSample Urine Sample Deproteinization Add 6% Perchloric Acid UrineSample->Deproteinization VortexCentrifuge Vortex & Centrifuge Deproteinization->VortexCentrifuge Supernatant Collect Supernatant VortexCentrifuge->Supernatant Filtration Filter Supernatant->Filtration Injection Inject into HPLC Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (302 nm) Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for 4-Pyridoxic Acid Measurement by HPLC-UV.

HPLC_FLD_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-FLD Analysis PlasmaSample Plasma Sample ProteinPrecipitation Protein Precipitation (e.g., TCA) PlasmaSample->ProteinPrecipitation Centrifugation Centrifuge ProteinPrecipitation->Centrifugation CollectSupernatant Collect Supernatant Centrifugation->CollectSupernatant Injection Inject into HPLC CollectSupernatant->Injection Separation C18 Column Separation Injection->Separation PostColumnDeriv Post-column Derivatization (e.g., NaHSO3) Separation->PostColumnDeriv FluorescenceDetection Fluorescence Detection (Ex: 328nm, Em: 393nm) PostColumnDeriv->FluorescenceDetection Quantification Quantification FluorescenceDetection->Quantification

Caption: Workflow for 4-Pyridoxic Acid Measurement by HPLC-FLD.

LC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (Plasma, CSF) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) BiologicalSample->ProteinPrecipitation Centrifugation Centrifuge ProteinPrecipitation->Centrifugation CollectSupernatant Collect Supernatant Centrifugation->CollectSupernatant Injection Inject into LC CollectSupernatant->Injection Chromatography UPLC Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MassAnalysis Tandem Mass Spectrometry (MS/MS) Ionization->MassAnalysis DetectionQuant Detection & Quantification (MRM) MassAnalysis->DetectionQuant

Caption: Workflow for 4-Pyridoxic Acid Measurement by LC-MS/MS.

References

A Comparative Guide to Inter-laboratory Vitamin B6 Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of vitamin B6 is paramount. This guide provides an objective comparison of common analytical methods, supported by inter-laboratory experimental data, to aid in the selection of the most appropriate assay for specific research needs.

Vitamin B6, a crucial coenzyme in numerous metabolic pathways, exists in several forms, with pyridoxal 5'-phosphate (PLP) being the primary biologically active vitamer. The accurate measurement of vitamin B6 levels in biological matrices is essential for assessing nutritional status, diagnosing deficiencies, and in various stages of drug development. This guide delves into the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), enzymatic assays, and microbiological assays for vitamin B6 quantification.

Performance Comparison of Vitamin B6 Quantification Assays

The selection of a vitamin B6 quantification assay is often a trade-off between sensitivity, specificity, throughput, and cost. The following tables summarize quantitative data from inter-laboratory comparison studies, providing insights into the performance of different methodologies.

Assay Type Reported Within-Day CV (%) Reported Between-Day CV (%) Mean Recovery (%) Key Advantages Key Limitations
HPLC 0.6 - 37[1][2][3][4]1.4 - 26[1]53 - 144Good agreement with other methods, widely available.Can have bias, potential for interference.
LC-MS/MS 3.4 - 3.56.1 - 7.694 - 99High specificity and sensitivity, considered a reference method.Higher equipment cost and complexity.
Enzymatic Assay 9.61298Homogeneous and nonradioactive options available.Can be susceptible to interference from other compounds.
Microbiological Assay VariesVariesVariesMeasures biologically available vitamin B6.Lower specificity, susceptible to interference from antibiotics.

Table 1: Comparison of Assay Performance Characteristics. CV (Coefficient of Variation) is a measure of the relative variability.

Inter-laboratory Study Methods Compared Matrix Key Findings
Rybak et al. (2005) HPLC, EnzymaticSerumGood agreement among methods, but large differences in laboratory proficiency exist. Mean relative biases ranged from -10.0% to 24.3%.
van Zelst et al. HPLC, LC-MS/MS, Commercial KitsWhole BloodHPLC and LC-MS/MS showed equivalent results for fresh, frozen, and lyophilized samples. A commercial kit showed a positive bias.
Kall M. (2003) HPLC, MicrobiologicalFoodstuffsHPLC method yielded approximately 70% higher results for animal foodstuffs and 20% higher for fruits and vegetables compared to the microbiological method.

Table 2: Summary of Key Findings from Inter-laboratory Comparison Studies.

Experimental Workflows and Assay Classification

The choice of a vitamin B6 quantification method depends on the specific research question, the required throughput, and the available instrumentation. The following diagrams illustrate a general experimental workflow and the classification of the primary assay types.

Vitamin B6 Quantification Workflow General Experimental Workflow for Vitamin B6 Quantification cluster_pre Sample Preparation cluster_analysis Analytical Measurement cluster_post Data Analysis Sample Biological Sample (Serum, Plasma, Whole Blood, Food) Extraction Extraction of Vitamin B6 Vitamers Sample->Extraction Derivatization Derivatization (for HPLC) Extraction->Derivatization LCMS LC-MS/MS Extraction->LCMS Enzymatic Enzymatic Assay Extraction->Enzymatic Microbio Microbiological Assay Extraction->Microbio HPLC HPLC Derivatization->HPLC Quantification Quantification against Standards HPLC->Quantification LCMS->Quantification Enzymatic->Quantification Microbio->Quantification Result Result Reporting Quantification->Result

Caption: A generalized workflow for the quantification of vitamin B6.

Vitamin B6 Assay Classification Classification of Vitamin B6 Quantification Assays cluster_physicochemical Physicochemical Methods cluster_biological Biological Methods Assays Vitamin B6 Quantification Assays Chromatography Chromatographic Methods Assays->Chromatography Enzymatic Enzymatic Methods Assays->Enzymatic Microbiological Microbiological Assays Assays->Microbiological HPLC HPLC Chromatography->HPLC HPLC LCMS LCMS Chromatography->LCMS LC-MS/MS

Caption: A classification of the main types of vitamin B6 quantification assays.

Detailed Experimental Protocols

Below are representative protocols for the key vitamin B6 quantification methodologies. These are intended as a guide and may require optimization for specific applications and laboratory conditions.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is widely used for the determination of PLP in plasma and serum.

  • Sample Preparation:

    • To 200 µL of plasma or serum, add 300 µL of a precipitation reagent (e.g., trichloroacetic acid) in a light-protected vial.

    • Vortex for at least 30 seconds and incubate for 10 minutes at 4°C.

    • Centrifuge for 5 minutes at 16,000 x g.

    • Transfer 250 µL of the supernatant to a new light-protected vial.

    • Add 250 µL of a neutralization reagent and mix briefly.

    • Add 100 µL of a derivatization reagent (e.g., containing semicarbazide) and mix.

    • Incubate for 20 minutes at 60°C in a water bath.

    • Cool the sample and centrifuge for 2 minutes at 16,000 x g.

    • Transfer the supernatant to an autosampler vial for injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic elution with a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at ~330 nm and emission at ~400 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the simultaneous measurement of multiple vitamin B6 vitamers.

  • Sample Preparation:

    • To 100 µL of whole blood, add an internal standard solution containing stable isotope-labeled vitamin B6 vitamers.

    • Add a protein precipitation agent such as trichloroacetic acid (TCA) or zinc sulfate in methanol.

    • Vortex the sample and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for injection.

  • LC-MS/MS Conditions:

    • LC System: A UHPLC system is typically used for rapid and efficient separation.

    • Column: A C18 or other suitable reversed-phase column.

    • Mobile Phase: A gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with an additive like formic acid.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for each vitamer and its internal standard.

Enzymatic Assay

Enzymatic assays are based on the reconstitution of a PLP-dependent apoenzyme with PLP from the sample.

  • Principle: The apoenzyme of a PLP-dependent enzyme (e.g., tyrosine decarboxylase) is inactive. When PLP from a sample is added, the active holoenzyme is formed, and its activity is proportional to the amount of PLP. The enzymatic reaction produces a product that can be measured colorimetrically or fluorometrically.

  • General Procedure:

    • Prepare the apoenzyme by removing the endogenous PLP from the holoenzyme.

    • Incubate the sample (e.g., plasma) with the apoenzyme to allow for the binding of PLP.

    • Add the substrate for the enzyme (e.g., L-tyrosine for tyrosine decarboxylase).

    • Incubate to allow the enzymatic reaction to proceed.

    • Stop the reaction and measure the product formed. For example, the product of tyrosine decarboxylation, tyramine, can be measured.

Microbiological Assay

This method measures the total biologically available vitamin B6 content in a sample.

  • Principle: Certain microorganisms, such as Saccharomyces uvarum, require vitamin B6 for growth. The growth of the microorganism in a medium containing the sample is proportional to the amount of vitamin B6 present.

  • General Procedure:

    • Extract vitamin B6 from the sample, often using an acidic extraction followed by autoclaving.

    • Adjust the pH of the extract and add it to a basal medium that contains all necessary nutrients for the microorganism except for vitamin B6.

    • Inoculate the medium with a standardized culture of the microorganism.

    • Incubate under controlled conditions (e.g., 22 hours at 30°C).

    • Measure the growth of the microorganism, typically by turbidity or by measuring the diameter of the growth zone on an agar plate.

    • Quantify the vitamin B6 content by comparing the growth response of the sample to a standard curve prepared with known concentrations of vitamin B6.

References

Isotope Dilution Mass Spectrometry: The Gold Standard for 4-Pyridoxic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals demanding the highest accuracy and precision in the measurement of 4-pyridoxic acid (4-PA), the primary catabolite of vitamin B6, isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the definitive analytical method. This technique offers significant advantages over traditional methods, such as high-performance liquid chromatography (HPLC) with fluorescence or ultraviolet (UV) detection, by minimizing matrix effects and providing a more robust and reliable quantification.

Unparalleled Accuracy and Precision

Isotope dilution LC-MS/MS methods achieve superior accuracy and precision by using a stable isotope-labeled internal standard (e.g., deuterated 4-PA). This internal standard is chemically identical to the analyte of interest but has a different mass, allowing it to be distinguished by the mass spectrometer. By adding a known amount of the internal standard to the sample at the beginning of the workflow, any sample loss during preparation and analysis can be precisely accounted for, leading to highly accurate quantification.

Published data consistently demonstrates the exceptional performance of isotope dilution LC-MS/MS for 4-PA analysis. Studies report high recovery rates, typically between 90% and 110%, and excellent precision with coefficients of variation (CVs) for intra- and inter-day assays often below 10%.[1][2][3]

Comparison of Analytical Methods

The following table summarizes the key performance characteristics of isotope dilution LC-MS/MS compared to alternative HPLC-based methods for the measurement of 4-pyridoxic acid and other B6 vitamers.

ParameterIsotope Dilution LC-MS/MSHPLC with Fluorescence DetectionHPLC with UV Detection
Principle Mass-to-charge ratio with stable isotope internal standardFluorescence emissionUV absorbance
Accuracy Excellent (typically 90-110% recovery)[1][3]Good (can be affected by matrix)Moderate (susceptible to interference)
Precision (CV%) Excellent (<10%)Good (<15%)Acceptable (<20%)
Sensitivity (LOD/LOQ) Very High (low nmol/L to pmol/L)High (nmol/L range)Moderate (µmol/L range)
Specificity Very HighHighModerate
Matrix Effect MinimizedCan be significantSignificant
Throughput HighModerateModerate

Experimental Protocol: Isotope Dilution LC-MS/MS for 4-Pyridoxic Acid

A typical experimental workflow for the quantification of 4-PA in a biological matrix using isotope dilution LC-MS/MS is outlined below.

Isotope Dilution LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Add known amount of deuterated 4-PA Protein Precipitation Protein Precipitation Internal Standard Spiking->Protein Precipitation e.g., with trichloroacetic acid or acetonitrile Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC Separation LC Separation Supernatant Transfer->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Separation on a C18 column Quantification Quantification MS/MS Detection->Quantification Monitor specific mass transitions

Isotope Dilution LC-MS/MS Workflow for 4-PA Analysis.

Methodology Details:

  • Sample Preparation:

    • A known volume of the biological sample (e.g., plasma, urine) is collected.

    • A precise amount of the stable isotope-labeled internal standard (e.g., [2H2]-4-pyridoxic acid) is added to the sample.

    • Proteins are precipitated using an acid (e.g., trichloroacetic acid) or an organic solvent (e.g., acetonitrile).

    • The sample is centrifuged to pellet the precipitated proteins.

    • The clear supernatant containing the analyte and internal standard is transferred to a new vial for analysis.

  • LC-MS/MS Analysis:

    • The supernatant is injected into a liquid chromatography system.

    • The 4-PA and its labeled internal standard are separated from other sample components on a reversed-phase column (e.g., C18).

    • The separated compounds are then introduced into a tandem mass spectrometer.

    • The mass spectrometer is set to monitor specific mass-to-charge ratio (m/z) transitions for both the native 4-PA and the labeled internal standard.

  • Data Analysis:

    • The peak areas of the native 4-PA and the internal standard are determined from the chromatograms.

    • The concentration of 4-PA in the original sample is calculated by comparing the ratio of the peak area of the native analyte to that of the internal standard against a calibration curve prepared with known concentrations of 4-PA and the internal standard.

Alternative Method: HPLC with Fluorescence Detection

While isotope dilution LC-MS/MS is the gold standard, HPLC with fluorescence detection is a viable alternative, particularly when the highest level of accuracy is not paramount. This method often involves a derivatization step to enhance the fluorescence of 4-PA.

Experimental Protocol: HPLC with Fluorescence Detection

HPLC-Fluorescence Workflow cluster_sample_prep_hplc Sample Preparation cluster_hplc HPLC Analysis cluster_data_analysis_hplc Data Analysis Sample Collection Sample Collection Protein Precipitation Protein Precipitation Sample Collection->Protein Precipitation Derivatization Derivatization (optional) Protein Precipitation->Derivatization HPLC Separation HPLC Separation Derivatization->HPLC Separation Fluorescence Detection Fluorescence Detection HPLC Separation->Fluorescence Detection Quantification Quantification Fluorescence Detection->Quantification

HPLC with Fluorescence Detection Workflow for 4-PA.

Methodology Details:

  • Sample Preparation:

    • Similar to the LC-MS/MS method, the sample is collected and proteins are precipitated.

    • A derivatization step may be employed to increase the fluorescence signal of 4-PA, for example, using semicarbazide.

  • HPLC Analysis:

    • The prepared sample is injected into an HPLC system.

    • 4-PA is separated on a suitable column.

    • The eluent passes through a fluorescence detector, which excites the analyte at a specific wavelength and measures the emitted light at another wavelength.

  • Data Analysis:

    • The concentration of 4-PA is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.

Conclusion

For researchers requiring the most accurate and precise measurement of 4-pyridoxic acid, isotope dilution LC-MS/MS is the unequivocal method of choice. Its ability to correct for analytical variability through the use of a stable isotope-labeled internal standard ensures data of the highest quality, which is critical in research, clinical diagnostics, and drug development. While HPLC with fluorescence detection offers a sensitive alternative, it is more susceptible to matrix interferences and may not provide the same level of accuracy and precision as the mass spectrometric method. The selection of the appropriate analytical technique will ultimately depend on the specific requirements of the study and the available resources.

References

A Comparative Guide to the Quantification of 4-Pyridoxic Acid: Linearity and Recovery Studies

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of 4-pyridoxic acid (4-PA), the primary catabolite of vitamin B6, is crucial for assessing vitamin B6 status and for various clinical and nutritional studies. This guide provides a comparative overview of different analytical methods for 4-PA quantification, with a focus on linearity and recovery data. The methodologies presented are primarily based on High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or fluorescence detection (FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

The choice of analytical method for 4-pyridoxic acid quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the linearity and recovery performance of various published methods.

Table 1: Linearity Studies for 4-Pyridoxic Acid Quantification

Analytical MethodMatrixLinearity RangeCorrelation Coefficient (r²)Reference
HPLC-FLDHuman Plasma3.3–339 nmol/LNot Reported[1]
HPLC-UVHuman Urine0.0125–0.8 µM> 0.99[2][3][4]
HPLC-FLDHuman SerumNot SpecifiedNot Reported[5]
HPLC-FLDHuman Plasma8–60 nM"Excellent"
2D-LC-UVAnimal Plasma0.2–20 nmol/L (LOQ)> 0.99
UPLC-MS/MSHuman CSF5–200 nmol/L> 0.99

Table 2: Recovery Studies for 4-Pyridoxic Acid Quantification

Analytical MethodMatrixRecovery (%)NotesReference
HPLC-FLDHuman Plasma~100%Recovery of added vitamin in plasma.
HPLC-UVHuman Urine~76% (QCL) vs 104% (water)Matrix effect observed at lower concentrations.
HPLC-FLDHuman Serum97–102%Analytical recoveries.
2D-LC-UVAnimal Plasma90.00–113.90%Recovery values with a coefficient of variation <12.51%.
LC-MS/MSHuman Whole Blood78–163%Wide range of recovery reported.
UPLC-MS/MSHuman CSFNot explicitly statedInternal standard recoveries were 93-96%.
LC-MS/MSWhole Blood89-120%Using zinc sulphate in methanol for protein precipitation.

Experimental Workflows and Methodologies

The following sections provide detailed experimental protocols for the quantification of 4-pyridoxic acid using different analytical techniques.

1. HPLC with Fluorescence Detection (HPLC-FLD) for Human Plasma

This method involves a one-step derivatization and protein precipitation process.

  • Sample Preparation:

    • Combine plasma sample with a derivatization agent (e.g., semicarbazide) and a protein precipitation agent.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for injection into the HPLC system.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: Gradient elution using a mixture of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).

    • Detection: Fluorescence detector with excitation and emission wavelengths optimized for the 4-PA derivative.

  • Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis HPLC-FLD Analysis Plasma Plasma Sample Derivatization Add Derivatization Agent (e.g., Semicarbazide) & Protein Precipitation Agent Plasma->Derivatization Vortex Vortex & Centrifuge Derivatization->Vortex Supernatant Collect Supernatant Vortex->Supernatant Injection Inject into HPLC Supernatant->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection Fluorescence Detection Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for 4-PA analysis in plasma by HPLC-FLD.

2. HPLC with UV Detection (HPLC-UV) for Human Urine

This method is noted for its simplicity and cost-effectiveness.

  • Sample Preparation:

    • Treat urine samples with 6% perchloric acid to precipitate proteins and other interfering substances.

    • Centrifuge the mixture.

    • Filter the supernatant before injection.

  • Chromatographic Conditions:

    • Column: Waters Symmetry® C18 (250 mm × 4.6 mm, 5 µM).

    • Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate at pH 3.5.

    • Detection: UV detector set at 302 nm.

  • Workflow Diagram:

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Urine Urine Sample Acid Add 6% Perchloric Acid Urine->Acid Centrifuge Centrifuge Acid->Centrifuge Filter Filter Supernatant Centrifuge->Filter Injection Inject into HPLC Filter->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection at 302 nm Separation->Detection Quantification Quantification Detection->Quantification

Caption: Workflow for 4-PA analysis in urine by HPLC-UV.

3. LC-MS/MS for Biological Fluids

LC-MS/MS offers high sensitivity and specificity, making it suitable for complex biological matrices.

  • Sample Preparation:

    • Protein precipitation is a common first step, using agents like trichloroacetic acid (TCA) or organic solvents (e.g., methanol, acetonitrile).

    • Centrifuge to remove precipitated proteins.

    • The supernatant may be further diluted before injection.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: A reversed-phase column (e.g., C8 or C18) is typically used.

    • Mobile Phase: A gradient of an aqueous buffer (often containing formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: Tandem mass spectrometry in positive ion mode, monitoring specific precursor-to-product ion transitions for 4-PA.

  • Logical Relationship Diagram:

cluster_methods Analytical Methods for 4-PA Quantification cluster_performance Key Performance Attributes HPLC_UV HPLC-UV Sensitivity Sensitivity HPLC_UV->Sensitivity Lower Cost Cost HPLC_UV->Cost Lower Robustness Robustness HPLC_UV->Robustness High HPLC_FLD HPLC-FLD HPLC_FLD->Sensitivity Moderate Specificity Specificity HPLC_FLD->Specificity Moderate LC_MSMS LC-MS/MS LC_MSMS->Sensitivity High LC_MSMS->Specificity High LC_MSMS->Cost Higher

Caption: Comparison of analytical methods for 4-PA.

References

Establishing the Limit of Detection and Quantification for 4-Pyridoxic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurately determining the concentration of metabolites is paramount. 4-Pyridoxic acid, the primary catabolite of vitamin B6, is a crucial biomarker in various physiological and pathological studies. Establishing a reliable limit of detection (LOD) and limit of quantification (LOQ) for this analyte is fundamental for method validation and ensuring data integrity. This guide provides a comparative overview of analytical methodologies for determining the LOD and LOQ of 4-pyridoxic acid, supported by experimental data and detailed protocols.

Understanding LOD and LOQ

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy.[1][2] The Limit of Quantification (LOQ) , on the other hand, is the lowest concentration of an analyte that can be measured with an acceptable level of precision and accuracy.[1][2] The determination of these parameters is a critical component of bioanalytical method validation as outlined by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3]

There are several accepted methods for determining LOD and LOQ, including:

  • Based on Visual Evaluation: A non-instrumental method that relies on visual perception of a color change, for instance.

  • Based on Signal-to-Noise Ratio: This approach is suitable for analytical procedures that exhibit baseline noise. Typically, a signal-to-noise ratio of 3:1 is accepted for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This widely used statistical method calculates LOD and LOQ using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.

Comparative Analysis of Analytical Methods

The quantification of 4-pyridoxic acid is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the complexity of the biological matrix.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Key Experimental DetailsReference
HPLC-UV Human UrineNot explicitly stated0.0125 µMSample Prep: Perchloric acid precipitation. Column: Waters Symmetry® C18. Mobile Phase: Methanol and sodium phosphate buffer with sodium heptane sulfonate. Detection: UV at 302 nm.
HPLC with Fluorescence Detection Human Serum0.3 nmol/L0.9 nmol/LSample Prep: Perchloric acid extraction. Column: ODS reversed-phase. Detection: Fluorometric with chlorite postcolumn derivatization.
Two-Dimensional LC-UV Animal Plasma0.2 nmol/L0.4 nmol/LSample Prep: Trichloroacetic acid precipitation followed by derivatization. Columns: Two-dimensional separation. Detection: UV.
LC-MS/MS Human PlasmaNot explicitly statedNot explicitly statedA method to measure all B6 vitamers.
UPLC-MS/MS Human Cerebrospinal FluidNot explicitly stated5 nmol/L (as part of a panel)Sample Prep: Acetonitrile protein precipitation. Detection: Electrospray ionization (ESI) MS/MS.

Experimental Protocols

HPLC-UV Method for 4-Pyridoxic Acid in Human Urine

This protocol is based on the method described by Kadhim, et al.

a. Sample Preparation:

  • To 1.0 mL of urine, add 100 µL of 6% perchloric acid.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and centrifuge again at 10,000 x g for 5 minutes.

  • Inject a 50 µL aliquot of the supernatant into the HPLC system.

b. Chromatographic Conditions:

  • Column: Waters Symmetry® C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of methanol and 35 mM sodium phosphate buffer containing 2.5 mM sodium heptane sulfonate, with the pH adjusted to 3.5 using 85% o-phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 302 nm

c. LOD and LOQ Determination (Calibration Curve Method):

  • Prepare a series of calibration standards of 4-pyridoxic acid in charcoal-pre-treated urine ranging from 0.0125 µM to 0.8 µM.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the slope (S) and the standard deviation of the y-intercept (σ) of the regression line.

  • Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).

HPLC with Fluorescence Detection for 4-Pyridoxic Acid in Human Serum

This protocol is adapted from the method for pyridoxal 5'-phosphate (PLP) and 4-pyridoxic acid (4-PA) in serum.

a. Sample Preparation:

  • To 150 µL of serum, add an equal volume of 0.8 mol/L perchloric acid.

  • Vortex and centrifuge to precipitate proteins.

  • Inject a 10 µL aliquot of the supernatant.

b. Chromatographic Conditions:

  • Column: ODS reversed-phase column.

  • Mobile Phase: 0.1 mol/L potassium dihydrogen phosphate containing 0.1 mol/L sodium perchlorate and 0.5 g/L sodium bisulfite, adjusted to pH 3.

  • Flow Rate: 1.0 mL/min.

  • Detection: Fluorometric detection with chlorite postcolumn derivatization.

c. LOD and LOQ Determination (Signal-to-Noise Method):

  • Prepare a series of diluted 4-pyridoxic acid standards in a surrogate matrix (e.g., analyte-free serum).

  • Inject the standards and a blank sample multiple times.

  • Determine the signal height for each concentration and the noise level from the blank injections.

  • The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1.

  • The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

Visualizing the Workflow

To provide a clear understanding of the process, the following diagrams illustrate the general workflow for determining LOD and LOQ.

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_calc LOD/LOQ Calculation cluster_verify Verification Blank Prepare Blank Matrix Inject Inject Samples into Chromatography System Blank->Inject Spiked Prepare Spiked Samples (Low Concentrations) Spiked->Inject Acquire Acquire Data (e.g., Chromatograms) Inject->Acquire Noise Determine Signal & Noise Acquire->Noise Stats Perform Statistical Analysis (Calibration Curve) Acquire->Stats Calc_LOD Calculate LOD Noise->Calc_LOD Calc_LOQ Calculate LOQ Noise->Calc_LOQ Stats->Calc_LOD Stats->Calc_LOQ Verify Analyze Samples at LOD & LOQ Concentrations Calc_LOQ->Verify

Caption: General workflow for LOD and LOQ determination.

cluster_sn Signal-to-Noise Ratio Method cluster_cal Calibration Curve Method A1 Analyze Blank Samples (n≥10) B1 Measure Baseline Noise A1->B1 A2 Analyze Spiked Samples (Near Expected LOD) B2 Measure Signal Height A2->B2 C Calculate S/N Ratio B1->C B2->C D_LOD LOD ≈ 3 * S/N C->D_LOD D_LOQ LOQ ≈ 10 * S/N C->D_LOQ E Prepare Calibration Standards F Generate Calibration Curve E->F G Determine Slope (S) and Standard Deviation of Intercept (σ) F->G H_LOD LOD = 3.3 * (σ / S) G->H_LOD H_LOQ LOQ = 10 * (σ / S) G->H_LOQ

Caption: Comparison of LOD/LOQ calculation methods.

Conclusion

The choice of analytical method for determining the LOD and LOQ of 4-pyridoxic acid will depend on the specific research question, the available instrumentation, and the required sensitivity. HPLC-UV offers a cost-effective and robust solution for relatively high-concentration samples, such as urine. For lower concentrations in more complex matrices like plasma or cerebrospinal fluid, the superior sensitivity and selectivity of HPLC with fluorescence detection or LC-MS/MS are preferable. Regardless of the method chosen, a thorough validation according to ICH and FDA guidelines is essential to ensure the reliability and accuracy of the results. This guide provides a foundational comparison to aid researchers in selecting and implementing the most appropriate method for their analytical needs.

References

Performance characteristics of different LC columns for vitamin B6 separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of vitamin B6 and its various forms, known as vitamers, are crucial in diverse fields ranging from nutritional analysis to pharmaceutical research. The selection of an appropriate liquid chromatography (LC) column is paramount for achieving reliable and efficient separation. This guide provides a comprehensive comparison of the performance characteristics of different LC columns for vitamin B6 analysis, supported by experimental data and detailed protocols.

Vitamin B6 exists in several forms, including pyridoxine (PN), pyridoxal (PL), pyridoxamine (PM), and their phosphorylated counterparts: pyridoxine-5'-phosphate (PNP), pyridoxal-5'-phosphate (PLP), and pyridoxamine-5'-phosphate (PMP). The challenge in their separation lies in the structural similarity and varying polarity of these compounds. This guide explores the utility of three common types of LC columns for this purpose: Reversed-Phase (RP) C18, Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Pair Chromatography.

Performance Characteristics of LC Columns for Vitamin B6 Separation

The choice of an LC column significantly impacts the retention, resolution, and overall quality of the chromatographic separation of vitamin B6 vitamers. The following table summarizes the performance characteristics of different column types based on published experimental data.

Column TypeStationary PhaseKey Performance CharacteristicsSuitable For
Reversed-Phase C18 (Octadecylsilane)- Good retention for less polar vitamers (PN, PL, PM). - Often requires ion-pairing agents for retention of phosphorylated, more polar vitamers. - Can achieve high efficiency and good peak shapes.General-purpose analysis of a broad range of B6 vitamers, particularly when coupled with ion-pairing agents.
HILIC Amide, Diol, or bare silica- Excellent retention and separation of highly polar and phosphorylated vitamers (PLP, PMP, PNP). - Operates with high organic solvent concentrations, which can enhance MS detection sensitivity.Analysis of polar and phosphorylated vitamin B6 forms, often providing orthogonal selectivity to reversed-phase methods.
Ion-Pair Chromatography Typically C18- Enables the separation of both polar and non-polar vitamers in a single run by adding an ion-pairing reagent to the mobile phase. - Offers good resolution for all B6 vitamers.Comprehensive analysis of all vitamin B6 vitamers in complex matrices.

Experimental Data and Protocols

The following sections provide detailed experimental protocols and performance data for the separation of vitamin B6 vitamers using different LC column technologies.

Reversed-Phase Chromatography with a C18 Column

Reversed-phase chromatography on a C18 column is a widely used technique for the separation of various compounds. For vitamin B6 analysis, a standard C18 column can effectively separate the non-phosphorylated forms. However, to retain and separate the more polar, phosphorylated vitamers, the addition of an ion-pairing reagent to the mobile phase is often necessary.

Experimental Protocol:

  • Column: Thermo Scientific™ Hypersil GOLD™ C18 column (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of methanol in a potassium dihydrogen phosphate buffer (pH 3.0)[1][2]

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV at 254 nm[1]

  • Injection Volume: 20 µL

Performance Data:

VitamerRetention Time (min)Resolution
Pyridoxine (PN)~3.5-
Pyridoxal (PL)Varies with gradient>1.5
Pyridoxamine (PM)Varies with gradient>1.5

Note: Retention times and resolution for PL and PM will vary depending on the specific gradient conditions.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for the separation of polar compounds that are poorly retained on traditional reversed-phase columns. This makes it particularly well-suited for the analysis of the phosphorylated forms of vitamin B6.

Experimental Protocol:

  • Column: SeQuant® ZIC®-HILIC column (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile and ammonium formate buffer [A: acetonitrile; B: ammonium formate; (90:10, A:B)]

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Performance Data:

A study utilizing a TSK-gel NH2-100 HILIC column demonstrated superior separation efficiency, selectivity, and resolution for vitamin B6 and amino acids compared to other HILIC columns, especially at lower water concentrations in the mobile phase. This column exhibited a mixed HILIC-ion-exchange mechanism.

Ion-Pair Chromatography

Ion-pair chromatography is a versatile technique that allows for the simultaneous separation of both ionic and non-ionic analytes on a reversed-phase column. By adding an ion-pairing reagent to the mobile phase, the retention of the charged vitamin B6 vitamers can be controlled and optimized.

Experimental Protocol:

  • Column: C18 (ODS) analytical column

  • Mobile Phase: A gradient of acetonitrile (0.5-15%) in a potassium phosphate buffer with 1-octanesulfonic acid and triethylamine, pH 2.16

  • Flow Rate: Not specified

  • Detection: Fluorescence detector (328 nm excitation, 393 nm emission) after post-column derivatization

  • Analysis Time: 46 minutes

Performance Data:

This method was able to quantify pyridoxal 5'-phosphate (PLP), pyridoxal (PL), pyridoxamine 5'-phosphate (PMP), pyridoxine (PN), pyridoxamine (PM), and the degradation product 4-pyridoxic acid (4-PA) in plasma.

Experimental Workflow for Vitamin B6 Analysis

The following diagram illustrates a typical experimental workflow for the analysis of vitamin B6 vitamers using LC.

Vitamin B6 Analysis Workflow cluster_sample_prep Sample Preparation cluster_lc_analysis LC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma, Food) Extraction Extraction of Vitamin B6 Vitamers Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC_System LC System Derivatization->LC_System Injection Column LC Column (C18, HILIC, etc.) LC_System->Column Detector Detection (UV, Fluorescence, MS) Column->Detector Mobile_Phase Mobile Phase Chromatogram Chromatogram Detector->Chromatogram Data Acquisition Quantification Peak Integration & Quantification Chromatogram->Quantification Report Results & Report Quantification->Report

A typical workflow for the analysis of vitamin B6 vitamers.

Logical Relationship of Column Selection Factors

The selection of an appropriate LC column depends on a variety of factors related to the sample, the analytes, and the desired outcome of the analysis.

Column Selection Factors cluster_analyte Analyte Properties cluster_matrix Sample Matrix cluster_method Method Requirements cluster_column Column Choice Polarity Polarity of Vitamers Column_Type LC Column Type Polarity->Column_Type Charge Charge State Charge->Column_Type Complexity Matrix Complexity Complexity->Column_Type Interferences Potential Interferences Interferences->Column_Type Resolution Required Resolution Resolution->Column_Type Sensitivity Desired Sensitivity Sensitivity->Column_Type Speed Analysis Speed Speed->Column_Type

Factors influencing the selection of an LC column for vitamin B6 analysis.

References

Safety Operating Guide

Proper Disposal of 4-Pyridoxic Acid-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 4-Pyridoxic Acid-d3, a deuterated analog of a pyridoxine metabolite. The following information is synthesized from safety data sheets for the non-deuterated parent compound, 4-Pyridoxic Acid, and should be adapted to comply with all applicable local, state, and federal regulations.

Quantitative Data

No specific quantitative data for the disposal of this compound was found in the available safety data sheets. For disposal purposes, it is essential to consult with your institution's environmental health and safety (EHS) department to determine any specific concentration limits or waste codes that may apply.

ParameterValueSource
EPA Waste CodeN/A
Concentration LimitN/A

Note: The table above is for illustrative purposes. Always consult your local regulations and institutional guidelines for specific quantitative disposal requirements.

Disposal Protocol

The primary recommendation for the disposal of this compound is to handle it as a chemical waste product in accordance with official regulations.[1][2] It should not be disposed of with household garbage or allowed to enter the sewage system.[2]

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling the material, ensure you are wearing appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1][3]

  • Containerization:

    • Ensure the this compound waste is stored in a suitable, tightly closed, and properly labeled container. The label should clearly identify the contents as "this compound Waste" and include any relevant hazard warnings.

    • Store the waste container in a dry, cool, and well-ventilated area, away from incompatible materials.

  • Waste Collection:

    • For spills, absorb the material with a finely-powdered liquid-binding material such as diatomite or universal binders.

    • Collect the absorbed material and any contaminated surfaces' cleaning materials (e.g., wipes) and place them into the designated waste container.

    • Decontaminate surfaces and equipment by scrubbing with a suitable solvent like alcohol.

  • Final Disposal:

    • Arrange for the disposal of the waste container through your institution's EHS department or a licensed chemical waste disposal company.

    • Provide the disposal company with a copy of the safety data sheet for 4-Pyridoxic Acid to ensure they have the necessary information for safe handling and disposal.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_assess Assessment cluster_procedure Disposal Procedure cluster_non_hazardous Non-Hazardous Disposal (If Applicable) cluster_end Completion start Identify this compound for Disposal assess_hazards Consult SDS and Local Regulations start->assess_hazards is_hazardous Is it classified as hazardous waste? assess_hazards->is_hazardous ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) is_hazardous->ppe Yes non_haz_disposal Dispose According to Institutional Guidelines for Non-Hazardous Chemical Waste is_hazardous->non_haz_disposal No containerize Place in a Labeled, Sealed Waste Container ppe->containerize store Store in a Designated Chemical Waste Area containerize->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs end_disposal Waste Collected by Authorized Personnel contact_ehs->end_disposal non_haz_disposal->end_disposal

References

Essential Safety and Logistical Information for Handling 4-Pyridoxic Acid-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Pyridoxic Acid-d3. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC8H6D3NO4[3]
Molecular Weight186.18 g/mol [3]
Purity>95% (HPLC)[4]
Storage Temperature-20°C
Hazard StatementsH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Precautionary StatementsP261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling this compound. The following PPE is recommended to minimize exposure and ensure personal safety.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over safety glasses when there is a risk of splashing.

  • Skin Protection: A lab coat must be worn and fully buttoned. Disposable nitrile gloves are required for handling the substance. If prolonged or direct contact is anticipated, consider double-gloving or using more robust chemical-resistant gloves.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

  • General Laboratory Attire: Long pants and closed-toe shoes are required at all times in the laboratory.

Operational Plan for Handling this compound

Adherence to a strict, step-by-step protocol is essential for the safe handling of this compound.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials (this compound, Solvents, Glassware) prep_area->gather_materials 1. don_ppe Don Appropriate PPE gather_materials->don_ppe 2. weigh Weigh Compound don_ppe->weigh 3. dissolve Dissolve in Solvent weigh->dissolve 4. reaction Perform Experiment dissolve->reaction 5. decontaminate Decontaminate Glassware & Surfaces reaction->decontaminate 6. dispose_waste Dispose of Waste decontaminate->dispose_waste 7. remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe 8. wash_hands Wash Hands Thoroughly remove_ppe->wash_hands 9.

Caption: Workflow for the safe handling of this compound.

Step-by-Step Protocol

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Gather all necessary materials, including the this compound container, appropriate solvents, and clean glassware.

    • Ensure a chemical spill kit is readily accessible.

    • Put on all required personal protective equipment as outlined above.

  • Handling:

    • Carefully open the container of this compound.

    • To avoid generating dust, handle the solid material gently.

    • Weigh the desired amount of the compound using a calibrated analytical balance within the fume hood.

    • Slowly add the compound to the solvent with stirring to facilitate dissolution.

  • Experimental Procedure:

    • Conduct all experimental steps within the fume hood.

    • Avoid direct contact with the solution.

    • Keep the container tightly closed when not in use.

  • Cleanup:

    • Decontaminate all glassware and surfaces that may have come into contact with the chemical.

    • Wipe down the work area with an appropriate cleaning agent.

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.

  • Waste Segregation: All waste materials contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), should be collected in a designated, clearly labeled hazardous waste container.

  • Deuterated Compounds: Deuterated compounds themselves are not typically classified as hazardous waste unless the non-deuterated analog is hazardous. However, it is imperative to follow all local, state, and federal regulations for chemical waste disposal. Some institutions may have specific protocols for deuterated waste, and some companies offer recycling programs for deuterated solvents.

  • Container Labeling: The waste container must be labeled with the full chemical name ("this compound") and any other components of the waste stream.

  • Final Disposal: Arrange for the collection of the chemical waste by your institution's environmental health and safety (EHS) department for final disposal. Do not dispose of chemical waste down the drain or in regular trash.

References

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